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  • Product: 6-Phenyl-1,2,4-triazin-3-amine
  • CAS: 942-72-3

Core Science & Biosynthesis

Foundational

6-Phenyl-1,2,4-triazin-3-amine chemical structure and physical properties

An In-Depth Technical Guide to 6-Phenyl-1,2,4-triazin-3-amine: Structure, Properties, Synthesis, and Applications Introduction The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant at...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Phenyl-1,2,4-triazin-3-amine: Structure, Properties, Synthesis, and Applications

Introduction

The 1,2,4-triazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Recognized as a "privileged structure," its derivatives exhibit a wide array of pharmacological activities, including anticancer, enzyme-inhibiting, and anticonvulsant properties.[1][2][3] 6-Phenyl-1,2,4-triazin-3-amine, a key member of this family, serves as both a biologically active molecule and a versatile synthetic intermediate for the development of more complex chemical entities.[4][5]

This technical guide provides a comprehensive overview of 6-Phenyl-1,2,4-triazin-3-amine, designed for researchers, scientists, and drug development professionals. It delves into the molecule's fundamental structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its current and potential applications in scientific research.

Molecular Structure and Identification

The structural foundation of 6-Phenyl-1,2,4-triazin-3-amine consists of a 1,2,4-triazine ring substituted with a phenyl group at the C6 position and an amine group at the C3 position. This arrangement of nitrogen atoms and substituents dictates its chemical reactivity and biological interactions.

Molecular Structure Diagram

Caption: Chemical structure of 6-Phenyl-1,2,4-triazin-3-amine.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 6-phenyl-1,2,4-triazin-3-amine[6]
CAS Number 942-72-3[7]
Molecular Formula C₉H₈N₄[6][8]
Molecular Weight 172.19 g/mol [8]
Monoisotopic Mass 172.07489 Da[6]
SMILES C1=CC=C(C=C1)C2=CN=C(N=N2)N[6]
InChI InChI=1S/C9H8N4/c10-9-11-6-8(12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,13)[6]
InChIKey NIJQGEJYKLRADI-UHFFFAOYSA-N[6]

Physicochemical and Spectral Properties

The physical and spectral properties of a compound are critical for its handling, formulation, and characterization. While extensive experimental data for 6-Phenyl-1,2,4-triazin-3-amine is not widely published, properties can be inferred from structurally related compounds and computational predictions.

Table 2: Physicochemical Properties

PropertyValue / ObservationSource / Rationale
Appearance Expected to be a solid at room temperature.General property of similar aromatic heterocyclic compounds.
Melting Point Not available in published literature.-
Boiling Point Not available in published literature.-
Solubility Presumed to have poor aqueous solubility.Structurally related 1,2,4-triazine derivatives are often poorly soluble in water.[9]
logP (Predicted) 0.5[6]
Implications for Research

The predicted low aqueous solubility is a critical consideration for in vivo studies.[9] Researchers may need to develop specific formulations, such as co-solvent systems or suspensions, to achieve adequate bioavailability for pharmacokinetic and pharmacodynamic evaluations.[9]

Anticipated Spectral Characteristics
  • ¹H NMR: The spectrum would be expected to show a complex multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the phenyl ring and the C5-proton of the triazine ring. A broad singlet for the amine (-NH₂) protons would also be anticipated, with its chemical shift being dependent on the solvent and concentration.

  • ¹³C NMR: Signals for the nine carbon atoms would be present, with those in the phenyl and triazine rings appearing in the aromatic region (typically δ 120-160 ppm).

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the triazine and phenyl rings (~1500-1650 cm⁻¹).

  • Mass Spectrometry: The compound's mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight. PubChem predicts a collision cross-section of 135.4 Ų for the [M+H]⁺ adduct.[6]

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for constructing the 6-phenyl-1,2,4-triazine core involves the cyclocondensation of a 1,2-dicarbonyl compound with aminoguanidine.[1][10] This approach offers a direct and reliable pathway to the target molecule.

Principle of Synthesis

The synthesis is based on the reaction between phenylglyoxal (a 1,2-dicarbonyl compound) and aminoguanidine hydrochloride. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,2,4-triazine ring. The use of a mild base is often required to free the aminoguanidine from its hydrochloride salt and to facilitate the cyclization step.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product SM1 Phenylglyoxal Mix 1. Mix Reagents in Solvent (e.g., Ethanol/Water) SM1->Mix SM2 Aminoguanidine HCl SM2->Mix Base 2. Add Base (e.g., NaOAc) Mix->Base Reflux 3. Heat under Reflux (Monitor by TLC) Base->Reflux Cool 4. Cool Reaction Mixture Reflux->Cool Precipitate 5. Induce Precipitation (e.g., add water) Cool->Precipitate Filter 6. Filter and Wash Solid Precipitate->Filter Purify 7. Recrystallize or use Column Chromatography Filter->Purify FP 6-Phenyl-1,2,4-triazin-3-amine Purify->FP

Caption: Generalized workflow for the synthesis of 6-Phenyl-1,2,4-triazin-3-amine.

Experimental Protocol

This protocol describes a representative lab-scale synthesis.

Materials:

  • Phenylglyoxal monohydrate

  • Aminoguanidine hydrochloride

  • Sodium acetate (anhydrous)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aminoguanidine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Stir the mixture for 15-20 minutes at room temperature.

    • Causality: Sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine, liberating the free base which is the active nucleophile required for the reaction.

  • Initial Condensation: To the stirring solution, add phenylglyoxal monohydrate (1.0 eq), either directly as a solid or as a solution in a small amount of ethanol.

  • Cyclization: Heat the reaction mixture to reflux (typically ~80-90°C). The progress of the reaction should be monitored.

    • Self-Validation: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new spot corresponding to the product.

  • Isolation: After the reaction is complete (typically 2-4 hours), cool the flask to room temperature and then further in an ice bath. The product may precipitate directly from the solution. If not, slowly add cold water to induce precipitation.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Final Product: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 6-Phenyl-1,2,4-triazin-3-amine. The purity and identity should be confirmed by analytical methods such as melting point, NMR, and MS.

Applications in Research and Drug Development

6-Phenyl-1,2,4-triazin-3-amine is a valuable molecule primarily due to the established biological significance of the 1,2,4-triazine scaffold. Its applications span several areas of chemical and pharmaceutical research.

  • Core Scaffold in Medicinal Chemistry: The 1,2,4-triazine ring is a key pharmacophore in numerous compounds with demonstrated biological activity. Derivatives have been synthesized and evaluated for a range of therapeutic targets, with many exhibiting potent anticancer activity against various cell lines.[3][11] The presence of the amine and phenyl groups on the 6-Phenyl-1,2,4-triazin-3-amine core provides two distinct points for chemical modification, allowing for the creation of diverse compound libraries for screening.

  • Synthetic Building Block: The molecule serves as a versatile intermediate for the synthesis of more complex heterocyclic systems.[4] For example, the amine group can be acylated or alkylated, and the triazine or phenyl rings can undergo further substitution reactions, such as halogenation, to create versatile intermediates for cross-coupling reactions like the Suzuki coupling.[1][5]

  • Foundation for Enzyme Inhibitors: The nitrogen-rich heterocyclic nature of the 1,2,4-triazine ring makes it an effective structure for interacting with the active sites of enzymes, particularly kinases. Many kinase inhibitors incorporate similar heterocyclic cores.[1]

  • Anticonvulsant Research: Derivatives of the 1,2,4-triazine core have been designed and synthesized as potential anticonvulsant agents, with some showing promising activity in preclinical models.[2]

Conclusion

6-Phenyl-1,2,4-triazin-3-amine is a heterocyclic compound of significant scientific interest. Its well-defined structure, combined with the proven biological relevance of the 1,2,4-triazine scaffold, makes it a valuable target for both synthesis and application-oriented research. While detailed physicochemical data remains somewhat limited, established synthetic routes provide reliable access to the molecule. Its primary value lies in its role as a foundational structure in medicinal chemistry, offering a robust platform for the design and discovery of novel therapeutics, particularly in the fields of oncology and neurology. This guide provides the core technical information necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

  • A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one. Benchchem.
  • 6-phenyl-1,3,5-triazine-2,4-diamine - Chemical Synthesis Database. (2025, May 20).
  • 6-phenyl-1,2,4-triazin-3-amine. PubChemLite.
  • Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols. Benchchem.
  • Benzoguanamine | C9H9N5 | CID 7064. PubChem.
  • CID 139175070 | C18H18N10. PubChem.
  • 6-phenyl-1,2,4-triazin-3-amine — Chemical Substance Information. NextSDS.
  • Cas 6719-24-0, 1,2,4-Triazine-3,5-diamine, 6-phenyl-. lookchem.
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579. JOCPR.
  • Chemical Properties of 1,3,5-Triazine-2,4-diamine, 6-phenyl- (CAS 91-76-9). Cheméo.
  • 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook.
  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc.
  • Design, Synthesis, and Biological Evaluation of 6-(2-Amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. (2016, April 15). PubMed.
  • 6-phenyl-1,2,4-triazine-3,5(2h,4h)-dione. Sigma-Aldrich.
  • 5-PHENYL-1,2,4-TRIAZIN-3-AMINE. gsrs.
  • 1,3,5-Triazine. Wikipedia.
  • 5,6-Diphenyl-1,2,4-triazin-3-amine. PubChem.
  • 210057-23-1 | CAS DataBase. ChemicalBook.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15). Journal of Medicinal and Chemical Sciences.
  • 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PMC.
  • 2,4-Diamino-6-phenyl-1,3,5-triazine 97%. Sigma-Aldrich.
  • (S)-3,4,5,6,7,8-Hexahydro-1--isoquinoline-2-carbaldehyde. PubChem. Available at:

  • Exploring s-triazine derivatives as anticancer agents. (2026, March 2).
  • 5,7-dimethoxyflavone chrysin dimethyl ether. The Good Scents Company.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025, June 2). MDPI.

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Exploratory

Spectroscopic characterization of 3-amino-6-phenyl-1,2,4-triazine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-6-phenyl-1,2,4-triazine Foreword: The Analytical Imperative for Novel Triazines The 1,2,4-triazine scaffold is a cornerstone in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-6-phenyl-1,2,4-triazine

Foreword: The Analytical Imperative for Novel Triazines

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The compound 3-amino-6-phenyl-1,2,4-triazine represents a fundamental structure within this class, combining the key pharmacophoric elements of the triazine ring, an amino group, and a phenyl substituent. As researchers and drug developers, our ability to innovate hinges on the unambiguous confirmation of molecular structure and purity. This guide provides a comprehensive, field-tested framework for the spectroscopic characterization of this molecule, moving beyond mere data reporting to explain the causality behind experimental choices and the logic of spectral interpretation.

Molecular Blueprint and Synthetic Context

A robust analytical strategy begins with a clear understanding of the target molecule's structure and its synthetic origin. Potential impurities or isomeric byproducts are often related to the synthetic pathway, making this context crucial for accurate data interpretation.

Molecular Structure

The structure of 3-amino-6-phenyl-1,2,4-triazine features a heterocyclic triazine core, a primary amine at position 3, and a phenyl group at position 6. The numbering convention is critical for unambiguous spectral assignments.

cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product reactant1 Phenylglyoxal step1 Condensation & Cyclization (e.g., n-BuOH, reflux) reactant1->step1 reactant2 Aminoguanidine Bicarbonate reactant2->step1 step2 Cooling & Crystallization step1->step2 step3 Filtration & Washing (e.g., Et2O/Hexane) step2->step3 product 3-amino-6-phenyl- 1,2,4-triazine step3->product

Caption: A typical synthetic workflow for 3-amino-6-phenyl-1,2,4-triazine. [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.

Proton (¹H) NMR Spectroscopy

Expertise & Rationale: The choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent for this class of compounds. Its high polarity effectively dissolves the molecule, and its ability to form hydrogen bonds with the amino protons slows down their chemical exchange, often allowing them to be observed as a distinct, albeit sometimes broad, signal. In contrast, solvents like CDCl₃ might lead to poor solubility or faster proton exchange, potentially obscuring the NH₂ signal.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum at room temperature.

    • To confirm the identity of the NH₂ protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the amino protons will disappear or significantly diminish due to deuterium exchange.

Anticipated Spectral Data & Interpretation: The spectrum is expected to show three main regions:

  • Aromatic Region (7.4-8.4 ppm): The phenyl group protons will appear as multiplets. Protons ortho to the triazine ring are typically shifted downfield due to the electron-withdrawing nature of the heterocyclic system.

  • Triazine Proton (9.2-9.4 ppm): The lone proton on the triazine ring (H-5) is expected to be significantly deshielded and appear as a singlet far downfield.

  • Amino Protons (~7.3 ppm): The two protons of the amino group will likely appear as a broad singlet. [4]Its chemical shift can be variable depending on concentration and residual water in the solvent. This signal will disappear upon the addition of D₂O.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 300 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.3Singlet (s)1HH-5 (Triazine)Deshielded by adjacent nitrogen atoms and aromatic system.
8.2 - 8.4Multiplet (m)2HH-2', H-6' (Phenyl)Ortho protons, deshielded by proximity to the triazine ring.
7.4 - 7.6Multiplet (m)3HH-3', H-4', H-5' (Phenyl)Meta and para protons of the phenyl ring.
~7.3Broad Singlet (br s)2H-NH₂Exchangeable protons; position and shape are variable. [4]
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Rationale: ¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. A standard proton-decoupled experiment is sufficient for initial characterization, where each unique carbon appears as a singlet.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrumentation: Utilize a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz instrument).

  • Data Acquisition: Acquire a spectrum with broadband proton decoupling to simplify the spectrum to singlets for each carbon.

Anticipated Spectral Data & Interpretation: The spectrum will show distinct signals for the triazine ring carbons and the phenyl ring carbons. The carbons of the triazine ring are typically found far downfield (>140 ppm). The carbon attached to the amino group (C-3) is expected at a very high chemical shift.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 75 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~161.7C-3Attached to three nitrogen atoms, highly deshielded. [4]
~156.1C-6Attached to the phenyl group and two nitrogen atoms. [4]
~148.6C-5The sole C-H carbon in the triazine ring. [4]
~136.2C-1' (ipso)Phenyl carbon attached to the triazine ring.
~129.8C-4' (para)Phenyl carbon.
~128.9C-3', C-5' (meta)Phenyl carbons.
~127.7C-2', C-6' (ortho)Phenyl carbons.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.

Expertise & Rationale: The use of an Attenuated Total Reflectance (ATR) accessory is the modern standard for solid samples. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for KBr pellets.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Anticipated Spectral Data & Interpretation: The IR spectrum will provide clear evidence for the amino and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)A pair of sharp to medium bands confirms the presence of the NH₂ group. [5]
3100 - 3000C-H StretchAromatic (Phenyl & Triazine)Characteristic of sp² C-H bonds.
~1650N-H Bend (scissoring)Primary Amine (-NH₂)Confirms the primary amine.
1610 - 1500C=N and C=C StretchTriazine and Phenyl RingsA series of sharp bands indicative of the aromatic ring systems. [6][7]
800 - 690C-H Out-of-Plane BendPhenyl RingThe pattern of these bands can sometimes suggest the substitution pattern.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expertise & Rationale: A polar protic solvent like ethanol is an excellent choice as it readily dissolves the compound and is transparent in the relevant UV region (>210 nm). The spectrum reveals the electronic transitions characteristic of the conjugated aromatic and heterocyclic systems.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade ethanol (e.g., 10⁻⁵ M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 400 nm down to 200 nm, using pure ethanol as the reference blank.

Anticipated Spectral Data & Interpretation: The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated triazine and phenyl ring systems. Weaker n→π* transitions, originating from the nitrogen lone pairs, may also be observed, often as a shoulder on the main absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)

Approx. λₘₐₓ (nm)Type of TransitionChromophore
230 - 280π → πPhenyl and Triazine Rings
300 - 350n → πHeterocyclic Nitrogen Atoms

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of the compound and can provide structural information through fragmentation analysis.

Expertise & Rationale: Electrospray Ionization (ESI) in positive ion mode is a soft ionization technique ideal for this type of molecule. It typically results in the protonated molecular ion [M+H]⁺, providing a clear confirmation of the molecular weight (MW = 186.20 g/mol ).

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent mixture like methanol/water.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system for sample introduction.

  • Data Acquisition: Acquire data in positive ion scan mode.

Anticipated Spectral Data & Interpretation: The primary goal is to identify the protonated molecular ion.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z (Daltons)Ion SpeciesRationale
187.08[M+H]⁺Protonated molecular ion. Expected base peak.
103.04[C₆H₅CN]H⁺?Potential loss of the aminotriazine fragment, forming a benzonitrile fragment. [4]

Integrated Analysis: A Self-Validating System

No single technique provides the complete picture. The power of this characterization workflow lies in the integration of all spectroscopic data.

cluster_data Experimental Data cluster_validation Validation Points cluster_conclusion Conclusion HNMR ¹H NMR (Framework, H-count) V2 Amine Present? IR: N-H Stretch ¹H: D₂O Exchange HNMR->V2 V3 Rings Present? IR: C=N, C=C NMR: Aromatic δ HNMR->V3 V4 Correct H/C Count? NMR Integration HNMR->V4 CNMR ¹³C NMR (Carbon Count) CNMR->V3 CNMR->V4 IR FT-IR (Functional Groups) IR->V2 IR->V3 MS Mass Spec (Molecular Weight) V1 Correct MW? [M+H]⁺ = 187.08 MS->V1 UV UV-Vis (Conjugated System) CONF Structure Confirmed: 3-amino-6-phenyl-1,2,4-triazine V1->CONF V2->CONF V3->CONF V4->CONF

Caption: Integrated workflow for the structural confirmation of the target compound.

This integrated approach ensures trustworthiness. For example, the presence of the -NH₂ group suggested by the N-H stretches in the IR spectrum is validated by the D₂O exchangeable signal in the ¹H NMR spectrum. The molecular weight from the mass spectrum must align with the molecular formula derived from the ¹H and ¹³C NMR data. This cross-validation is the hallmark of a rigorous scientific characterization.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Egyptian Journal of Chemistry. [Link]

  • Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. The Royal Society of Chemistry. [Link]

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  • The High-Resolution Infrared Spectrum of 1,2,4-Triazine Vapor between 550 and 1700 cm. Journal of Molecular Spectroscopy. [Link]

  • 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations and application in organic light-emitting diodes (OLEDs). RSC Publishing. [Link]

  • Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. PMC. [Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. Request PDF on ResearchGate. [Link]

  • Chapter 3 – Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). [Link]

  • 3-Amino-1,2,4-triazine. PubChem. [Link]

  • Synthesis, Spectral Characterization and Biological activities of 1, 3, 5 -Triazines based Mannich Base Compounds. ResearchGate. [Link]

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  • 1 H NMR and 13 C NMR spectra data ( , ppm) of compounds (6 and 8). ResearchGate. [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

  • Spectroscopic characterization of triazine based covalent organic framework tempted changes in the structure of hemoglobin. Scilit. [Link]

  • Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f]-[1][8][9]triazin-8(7H). PMC. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Positional Methyl Effects in Benzo[e]t[1][8][9]riazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e]t[1][8][9]riazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. [Link]

  • Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. [Link]

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  • UV-VIS Absorption spectra of 3-amino-1,2,4-triazole and 3-diazonium-1,2,4-triazole. ResearchGate. [Link]

  • 3,5-Diamino-6-nitro-1,2,4-triazine and Its Oxide. ACS Publications. [Link]

  • XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. Zenodo. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • Efficient synthesis of 3 amino 5,6 diphenyl 1,2,4 triazine. Ukrainica Bioorganica Acta. [Link]

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Foundational

Crystallographic data and X-ray diffraction of 6-Phenyl-1,2,4-triazin-3-amine

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 6-Phenyl-1,2,4-triazin-3-amine Abstract This technical guide provides a comprehensive overview of the crystallographic and X-ray diffr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 6-Phenyl-1,2,4-triazin-3-amine

Abstract

This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of 6-Phenyl-1,2,4-triazin-3-amine. While a definitive published crystal structure for this specific molecule is not yet available in major crystallographic databases, this document synthesizes data from closely related analogs to predict its structural properties and provides detailed, field-proven methodologies for its synthesis, crystallization, and subsequent X-ray diffraction analysis. This guide is intended for researchers, scientists, and professionals in drug development who are working with or developing novel compounds based on the 1,2,4-triazine scaffold. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality crystallographic data.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme-inhibiting properties.[1][2] The planarity and electronic distribution of the triazine ring, combined with the steric and electronic influence of its substituents, are critical for its interaction with biological targets.[2] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design and structure-activity relationship (SAR) studies.

This guide focuses on 6-Phenyl-1,2,4-triazin-3-amine, a foundational molecule in this class. We will explore its predicted crystallographic parameters based on published data for analogous structures and provide a detailed roadmap for its empirical structural determination.

Predicted Crystallographic Properties of 6-Phenyl-1,2,4-triazin-3-amine

Based on the analysis of related structures, such as 2,4-Diamino-6-phenyl-1,3,5-triazine and its salts, we can infer key structural features of 6-Phenyl-1,2,4-triazin-3-amine.[3][4][5][6]

Molecular Geometry and Conformation

The 1,2,4-triazine ring is expected to be nearly planar, though minor distortions from planarity can occur due to steric hindrance from bulky substituents.[7] The phenyl group at the 6-position will likely be twisted out of the plane of the triazine ring. The dihedral angle between the phenyl ring and the triazine ring is a critical conformational parameter that can be influenced by crystal packing forces.[3][7]

Hydrogen Bonding and Supramolecular Assembly

The 3-amino group is a key hydrogen bond donor, and the nitrogen atoms of the triazine ring are hydrogen bond acceptors. This combination strongly suggests that the crystal structure will be dominated by intermolecular hydrogen bonds. Common hydrogen bonding motifs observed in related structures include the formation of dimers or extended chains.[4][5][6] The N-H···N interactions are particularly prevalent and play a crucial role in the crystal packing.[4]

Table 1: Predicted Crystallographic Parameters for 6-Phenyl-1,2,4-triazin-3-amine

ParameterPredicted Value/RangeRationale from Analogs
Crystal SystemMonoclinic or OrthorhombicCommon for similar aromatic nitrogen heterocycles.[3]
Space GroupP2₁/c or Pca2₁Centrosymmetric space groups are common for achiral molecules.[3][4]
Z (Molecules/unit cell)4A common value for small organic molecules.[3]
Key Hydrogen BondsN-H···N, N-H···πThe amino group and triazine nitrogens are prime candidates for hydrogen bonding.[4][5][6]
Phenyl-Triazine Dihedral Angle30-60°Steric hindrance between the phenyl and triazine rings will likely force a non-coplanar arrangement.[7]

Experimental Protocols

Synthesis of 6-Phenyl-1,2,4-triazin-3-amine

A prevalent method for the synthesis of 1,2,4-triazine derivatives involves the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine derivative.[1]

Step-by-Step Synthesis Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve phenylglyoxal (1 equivalent) in ethanol.

  • Addition of Aminoguanidine: To this solution, add aminoguanidine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents). The sodium acetate acts as a base to neutralize the HCl.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 6-Phenyl-1,2,4-triazin-3-amine.

Diagram 1: Synthetic Workflow for 6-Phenyl-1,2,4-triazin-3-amine

G cluster_synthesis Synthesis A Phenylglyoxal + Aminoguanidine HCl B Reflux in Ethanol with NaOAc A->B C Aqueous Workup B->C D Recrystallization C->D E Pure 6-Phenyl-1,2,4-triazin-3-amine D->E

Caption: A generalized workflow for the synthesis of the target compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water) to near saturation in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Diagram 2: X-ray Diffraction Workflow

G cluster_xrd X-ray Diffraction Analysis F Crystal Mounting G Data Collection on Diffractometer F->G H Structure Solution (e.g., SHELXT) G->H I Structure Refinement (e.g., SHELXL) H->I J Data Validation and Deposition (e.g., CCDC) I->J

Caption: The standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step X-ray Diffraction Protocol:

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope. Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer head on the diffractometer. A modern diffractometer equipped with a CCD or CMOS detector is standard. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. Software such as SHELXT is commonly used for this step.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F². This involves refining atomic positions, displacement parameters, and other model parameters. Hydrogen atoms can often be located in the difference Fourier map and refined.[7]

  • Validation and Deposition: The final refined structure should be validated using software like PLATON or CheckCIF. The crystallographic data should then be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number.[3]

Interpretation of Crystallographic Data

The refined crystal structure will provide a wealth of information:

  • Bond Lengths and Angles: These can be compared to standard values and theoretical calculations (e.g., from Density Functional Theory) to understand any strain or unusual bonding within the molecule.[2]

  • Torsion Angles: These define the conformation of the molecule, particularly the orientation of the phenyl ring relative to the triazine core.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions is crucial for understanding the crystal packing and can provide insights into how the molecule might interact with biological macromolecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions.[4][5][6]

Conclusion

While the definitive crystal structure of 6-Phenyl-1,2,4-triazin-3-amine remains to be experimentally determined and published, this guide provides a robust framework for its synthesis, crystallization, and X-ray diffraction analysis. By leveraging the structural knowledge of closely related analogs, we have predicted its key crystallographic features, offering a solid starting point for empirical investigation. The detailed protocols provided herein are designed to be self-validating and are based on established, field-proven methodologies. The successful crystallographic analysis of this foundational molecule will undoubtedly contribute to the broader understanding of the structure-activity relationships within the medicinally important 1,2,4-triazine class of compounds.

References

  • BenchChem. A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one.
  • PubChemLite. 6-phenyl-1,2,4-triazin-3-amine.
  • Kumaresan, S., et al. (2017). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. Zenodo. [Link]

  • BenchChem. Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
  • Gzella, A., et al. (2011). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link]

  • Kuleshova, E. V., et al. (2020). 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: intriguing crystal structure with high Z ′/ Z ′′ and hydrogen bond numbers and Hirshfeld surface analysis of intermolecular interactions. CrystEngComm, 22(3), 469-478. [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. [Link]

  • Balasubramanian, T., et al. (2015). Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o858–o862. [Link]

  • Balasubramanian, T., et al. (2015). Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o858–o862. [Link]

Sources

Exploratory

Pharmacokinetics and Bioavailability of 6-Phenyl-1,2,4-triazin-3-amine Compounds: A Comprehensive Technical Guide

Executive Summary The 6-phenyl-1,2,4-triazin-3-amine scaffold is a privileged structural motif in medicinal chemistry, most prominently recognized in the antiepileptic and mood-stabilizing drug lamotrigine (3,5-diamino-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-phenyl-1,2,4-triazin-3-amine scaffold is a privileged structural motif in medicinal chemistry, most prominently recognized in the antiepileptic and mood-stabilizing drug lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine)[1]. Beyond neurology, derivatives of this class are actively investigated as adenosine A2A antagonists and antimalarial agents[2][3]. The pharmacokinetic (PK) profile of these compounds is defined by near-complete oral absorption, extensive phase II hepatic metabolism, and a high degree of linear predictability. This whitepaper provides an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) of 6-phenyl-1,2,4-triazin-3-amines, alongside validated analytical protocols for bioequivalence and therapeutic drug monitoring (TDM).

Physicochemical Properties & Absorption Kinetics

The arrangement of nitrogen atoms within the asymmetrical 1,2,4-triazine ring profoundly influences its electronic distribution, imparting a higher dipole moment and polarity compared to symmetrical 1,3,5-triazines[4].

Causality of High Bioavailability

6-phenyl-1,2,4-triazin-3-amines exhibit an optimal balance of lipophilicity (LogP ≈ 1.4) and a pKa of approximately 5.7[4]. This physicochemical profile ensures that the molecule remains largely un-ionized in the acidic environment of the upper gastrointestinal tract, facilitating rapid passive transcellular diffusion across the intestinal mucosa. Consequently, oral bioavailability approaches 98–100%[5][6]. Unlike many highly lipophilic neurotherapeutics, these compounds experience negligible first-pass hepatic metabolism. The lack of a significant first-pass effect is attributed to the molecule's low hepatic extraction ratio; its clearance is fundamentally limited by intrinsic hepatic enzyme capacity rather than hepatic blood flow[7].

Distribution and Target Engagement

Following systemic absorption, 6-phenyl-1,2,4-triazin-3-amines are widely distributed to all organs and tissues.

  • Volume of Distribution (Vd): The apparent Vd ranges from 0.87 to 1.47 L/kg in healthy volunteers, indicating extensive tissue penetration, including crossing the blood-brain barrier (BBB) to engage presynaptic voltage-gated sodium channels[1][5].

  • Protein Binding: Plasma protein binding is moderate, at approximately 55%[5]. Because the binding is not highly saturated, displacement interactions with other highly protein-bound drugs are clinically insignificant.

Metabolism and Elimination (Mechanistic Causality)

The biotransformation of 6-phenyl-1,2,4-triazin-3-amines deviates from the standard Cytochrome P450 (CYP) oxidative pathways. Instead, they undergo extensive Phase II conjugation.

UGT1A4-Mediated N-Glucuronidation

The primary metabolic route is N-glucuronidation catalyzed predominantly by UDP-glucuronosyltransferase 1A4 (UGT1A4), with a minor contribution from UGT2B7[7][8]. The amine group on the triazine ring acts as the nucleophilic target, forming the major inactive metabolite: N2-glucuronide (accounting for 80-90% of the recovered dose in urine)[8].

Because clearance is entirely dependent on UGT1A4, the half-life (typically 24.1 to 35 hours in monotherapy) is highly susceptible to enzyme induction or inhibition[5]. For example, co-administration with valproic acid (a UGT inhibitor) can double the half-life, whereas enzyme inducers like phenytoin can reduce it by half[8].

ADME_Pathway OralAdmin Oral Administration (6-Phenyl-1,2,4-triazin-3-amines) GI_Tract GI Tract Absorption (F ≈ 98%, No First-Pass) OralAdmin->GI_Tract Rapid Absorption Plasma Systemic Circulation (55% Protein Bound) GI_Tract->Plasma Passive Diffusion Tissue Tissue Distribution (Vd: 0.9 - 1.47 L/kg) Plasma->Tissue BBB Penetration Liver Hepatic Metabolism (UGT1A4 & UGT2B7) Plasma->Liver Hepatic Clearance Tissue->Plasma Equilibrium Metabolite N2-Glucuronide (Inactive Metabolite) Liver->Metabolite N-Glucuronidation Kidney Renal Excretion (Urine: >90%) Metabolite->Kidney Elimination

ADME and UGT1A4-mediated metabolic pathway of 6-Phenyl-1,2,4-triazin-3-amines.

Formulation Impact: Immediate vs. Extended Release

To mitigate peak-related adverse effects (e.g., ataxia, dizziness) and improve patient compliance, Extended-Release (XR) formulations have been developed. While the overall systemic exposure (AUC) remains bioequivalent, the absorption kinetics differ significantly[9].

Table 1: Comparative Steady-State Pharmacokinetic Parameters (IR vs. XR Formulations) [6][9]

Pharmacokinetic ParameterImmediate Release (IR)Extended Release (XR)Clinical Implication
Absolute Bioavailability (F%) ~98%~92% - 95%XR maintains high absorption despite delayed release.
Time to Peak (Tmax) 1.3 - 4.8 hours3.0 - 6.0 hoursDelayed Tmax in XR reduces rapid CNS saturation.
Peak Concentration (Cmax) Baseline reference~12% - 15% lower than IRReduced Cmax minimizes dose-dependent neurotoxicity.
Fluctuation Index Higher~33% - 37% reductionXR provides smoother steady-state plasma levels.
Half-life (t1/2) 24.1 - 35 hours24.1 - 35 hoursElimination kinetics remain unchanged by formulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity in bioequivalence studies and Therapeutic Drug Monitoring (TDM), robust quantification methods are required. Below is a self-validating High-Performance Liquid Chromatography (HPLC-UV) protocol designed to isolate and quantify 6-phenyl-1,2,4-triazin-3-amines from human plasma[10][11].

Protocol: HPLC-UV Plasma Quantification Workflow

Principle: This protocol utilizes Liquid-Liquid Extraction (LLE) or protein precipitation to isolate the highly polar triazine core from plasma proteins, followed by reverse-phase isocratic chromatography.

Step 1: Reagent and Standard Preparation

  • Prepare a stock solution of the target 6-phenyl-1,2,4-triazin-3-amine (e.g., 1.0 mg/mL in methanol).

  • Prepare an Internal Standard (IS) solution (e.g., chloramphenicol or chlorzoxazone) to validate extraction efficiency[10][11].

  • Create calibration standards in blank human plasma ranging from 0.1 to 50 µg/mL.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 200 µL of patient plasma into a microcentrifuge tube.

  • Add 20 µL of the IS solution.

  • Add 400 µL of ice-cold methanol to induce protein precipitation. Vortex vigorously for 60 seconds to ensure the disruption of drug-protein binding (releasing the ~55% bound fraction).

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the clear supernatant.

Step 3: Chromatographic Separation

  • Column: Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic blend of 0.1% trifluoroacetic acid (TFA) and Methanol (59:41 v/v)[10]. The acidic TFA ensures the triazine amine remains protonated, preventing peak tailing.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 20 µL of the supernatant.

Step 4: Detection and Validation

  • Monitor UV absorbance at λ = 260 nm to 305 nm (optimized for the specific triazine derivative)[10][11].

  • Self-Validation Check: Ensure the Limit of Quantification (LOQ) is ≤ 0.1 µg/mL and recovery rates exceed 95%. If recovery drops, verify the methanol-to-plasma ratio in Step 2 to ensure complete protein denaturation.

HPLC_Workflow SamplePrep Plasma Sample Prep (Protein Precipitation/LLE) Centrifugation Centrifugation (Isolate Supernatant) SamplePrep->Centrifugation Add Internal Standard Injection HPLC Injection (20 µL Volume) Centrifugation->Injection Supernatant Transfer Separation Chromatographic Separation (C18 Column, Isocratic Flow) Injection->Separation Mobile Phase Detection UV/PDA Detection (λ = 260 - 305 nm) Separation->Detection Elution Analysis Data Analysis (AUC & Cmax Calculation) Detection->Analysis Chromatogram

HPLC-UV analytical workflow for plasma quantification and bioequivalence testing.

References

  • Garnett, W. R. (1997). Lamotrigine: pharmacokinetics. Journal of Child Neurology. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2008). Bioavailability File: Lamotrigine.[Link]

  • MDPI. (2024). Pharmacokinetic Simulation Study: Exploring the Impact of Clinical Parameters on Lamotrigine. [Link]

  • PMC. (2011). Steady-state pharmacokinetics and bioavailability of immediate-release and extended-release formulations of lamotrigine in elderly epilepsy patients. [Link]

  • Journal of Medicinal Chemistry. (2012). Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design.[Link]

  • ACS Infectious Diseases. (2021). Discovery of Potent and Fast-Acting Antimalarial Bis-1,2,4-triazines. [Link]

  • Chen et al. (2009). Up-Regulation of UDP-Glucuronosyltransferase (UGT) 1A4 by 17β-Estradiol: A Potential Mechanism of Increased Lamotrigine Elimination. Drug Metabolism and Disposition. [Link]

  • PharmGKB. (2017). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics.[Link]

  • WHO / Regional Publications. Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications.[Link]

  • PMC. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples.[Link]

Sources

Foundational

Computational Modeling of 6-Phenyl-1,2,4-triazin-3-amine Binding Sites: A Technical Guide to Kinase Hinge-Binding Profiling

The Pharmacological Context of the 1,2,4-Triazine Scaffold The 1,2,4-triazine-3-amine scaffold, particularly its 6-phenyl and bis-indolyl derivatives, has emerged as a privileged motif in modern medicinal chemistry. Hist...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Context of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine-3-amine scaffold, particularly its 6-phenyl and bis-indolyl derivatives, has emerged as a privileged motif in modern medicinal chemistry. Historically recognized for its utility in bioorthogonal chemistry and monoamine oxidase (MAO) inhibition, recent breakthroughs have repositioned this electron-deficient heterocycle as a highly selective kinase inhibitor. Specifically, 3-amino-1,2,4-triazine derivatives have demonstrated profound efficacy as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) , a critical metabolic regulator implicated in the Warburg effect of KRAS-mutant pancreatic ductal adenocarcinomas (PDAC)[1][2].

As a Senior Application Scientist, I approach the computational modeling of these compounds not merely as an exercise in geometry, but as a thermodynamic puzzle. The 1,2,4-triazine ring is highly polar and electron-deficient. Successfully modeling its binding requires precise handling of desolvation penalties, tautomeric states, and explicit water-mediated interactions. This whitepaper details the in silico protocols required to accurately map and validate the binding of 6-phenyl-1,2,4-triazin-3-amine derivatives within kinase ATP-binding pockets.

G Hypoxia Hypoxia / KRAS Mutation HIF1a HIF-1α Upregulation Hypoxia->HIF1a PDK1 PDK1 Overexpression HIF1a->PDK1 PDH PDH Complex (Inactivated) PDK1->PDH Phosphorylation Glycolysis Aerobic Glycolysis (Warburg Effect) PDH->Glycolysis Metabolic Shift Triazine 6-Phenyl-1,2,4-triazin-3-amine (Competitive Inhibitor) Triazine->PDK1 Blocks ATP Site

Diagram 1: PDK1 metabolic signaling pathway and the intervention of triazine-based inhibitors.

Structural Determinants of the Hinge-Binding Motif

To model the 6-phenyl-1,2,4-triazin-3-amine core accurately, one must understand why it binds to kinases like PDK1. The ATP-binding pocket of kinases features a "hinge region" that connects the N- and C-terminal lobes. Natural ATP binds here via hydrogen bonds to the adenine ring.

The 3-amino-1,2,4-triazine core acts as a bioisostere for adenine. According to recent crystallographic and homology modeling studies[3]:

  • The Primary Anchor (H-Bonding): The exocyclic 3-amino group acts as a potent hydrogen bond donor, interacting directly with the backbone carbonyl of Asp318 in the PDK1 hinge region. The adjacent N2 or N4 atoms of the triazine ring can act as H-bond acceptors.

  • The Hydrophobic Projection (π-π and Halogen Bonding): The 6-phenyl substitution (or its halogenated/indolyl derivatives) projects deep into the inner hydrophobic pocket. When halogenated (e.g., 4-chlorophenyl), this moiety establishes a critical halogen bond with Met276 , significantly boosting binding affinity.

In Silico Protocol Architecture: A Self-Validating Workflow

A robust computational workflow cannot rely on static docking scores alone; it must be a self-validating system where molecular dynamics (MD) simulations challenge the docking poses. Below is the step-by-step methodology for modeling these interactions.

Protocol 3.1: Ligand and Protein Preparation
  • Step 1: Ligand State Generation. Generate 3D conformers of the 6-phenyl-1,2,4-triazin-3-amine library using a tool like LigPrep.

    • Causality: You must assign protonation and tautomeric states at pH 7.4 using Epik. The 3-amino group must remain unprotonated (neutral) to act as an effective H-bond donor to Asp318. Incorrect tautomerization (e.g., shifting the proton to the ring nitrogen) will artificially abolish the predicted hinge interaction.

  • Step 2: Protein Preparation. Import the high-resolution crystal structure of PDK1 (e.g., PDB ID: 2Q8F) into the Protein Preparation Wizard.

    • Causality: Kinase ATP-binding sites are highly sensitive to the orientation of hydroxyl groups (Ser/Thr/Tyr) and the protonation states of histidine residues. Optimizing the H-bond network ensures the Asp318 acceptor is geometrically aligned to receive the triazine's 3-amino donor.

Protocol 3.2: Molecular Docking
  • Step 1: Grid Generation. Center the receptor grid on the coordinates of the native ligand or specifically around Asp318 and Met276, ensuring a bounding box of at least 20 Å to accommodate extended 6-phenyl substitutions.

  • Step 2: Extra Precision (XP) Docking. Execute docking using Glide XP or AutoDock Vina with high exhaustiveness.

    • Causality: The 1,2,4-triazine ring is highly polar. Standard precision docking often overestimates the binding of polar molecules by ignoring the energetic cost of stripping water molecules away from the ligand. XP scoring applies severe penalties for the desolvation of polar groups without compensating hydrogen bonds, effectively filtering out false-positive poses.

Protocol 3.3: Molecular Dynamics (MD) Validation
  • Step 1: System Solvation. Solvate the top-scoring docked complex in a TIP3P explicit water box and neutralize with 0.15 M NaCl.

  • Step 2: Production Run. Run a 100 ns MD simulation using the OPLS4 or AMBER ff19SB force field.

    • Causality (The Self-Validating Step): Docking is merely a static hypothesis. MD validates the self-consistency of the pose. If the 6-phenyl ring clashes with the hydrophobic pocket dynamically, the ligand will drift. A stable docking pose is validated only if the Ligand Heavy Atom RMSD remains < 2.5 Å and the H-bond with Asp318 shows a trajectory occupancy of >80%.

Workflow LPrep Ligand Preparation (Epik, pH 7.4) Dock Molecular Docking (Grid: Asp318) LPrep->Dock PPrep Protein Preparation (PDB: 2Q8F) PPrep->Dock MD MD Simulation (OPLS4, 100ns) Dock->MD Top Poses Analysis Trajectory Analysis (RMSD Validation) MD->Analysis

Diagram 2: Self-validating computational workflow for triazine-kinase modeling.

Quantitative SAR Profiling

The following table summarizes the structure-activity relationship (SAR) data and computational metrics for various 6-substituted 1,2,4-triazin-3-amines against the PDK1 target. This data reflects the integration of in vitro biochemical assays with in silico docking scores, demonstrating how structural manipulations at the 6-position dictate binding affinity [1][4].

Compound ScaffoldR6 SubstitutionPDK1 IC₅₀ (µM)Docking Score (kcal/mol)Primary H-Bond / Halogen Interaction
6-Phenyl-1,2,4-triazin-3-amine Phenyl~0.33-8.4Asp318 (Hinge H-bond)
6-(4-Chlorophenyl)-... 4-Chlorophenyl~0.15-9.1Asp318 (H-bond), Met276 (Halogen bond)
6-(Bis-indolyl)-... Bis-indolyl0.04-10.5Asp318 (H-bond), Met276 (Hydrophobic)
6-(4-Methoxyphenyl)-... 4-Methoxyphenyl~0.45-7.8Asp318 (H-bond), Steric clash in pocket

Data Interpretation: The baseline 6-phenyl substitution provides moderate sub-micromolar inhibition. However, the introduction of a chlorine atom at the para position of the phenyl ring drops the IC₅₀ by more than half. Computationally, this is explained by the docking score improvement (-8.4 to -9.1 kcal/mol), driven by a highly directional halogen bond with the sulfur atom of Met276 deep within the ATP pocket.

References

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., Parrino, B., Cirrincione, G., Dall'Acqua, S., Moro, S., Gandin, V., & Diana, P. (2023). "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma." International Journal of Molecular Sciences, 24(4), 3679.[Link]

  • Carbone, D., De Franco, M., Pecoraro, C., Bassani, D., Pavan, M., Cascioferro, S., Parrino, B., Cirrincione, G., Dall'Acqua, S., Sut, S., Moro, S., Gandin, V., & Diana, P. (2023). "Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma." Marine Drugs, 21(5), 288.[Link]

  • Lucas, M. C., et al. (2015). "Discovery and Profiling of a Selective and Efficacious Syk Inhibitor." ACS Medicinal Chemistry Letters, 6(3), 304-309. (Reference for triazine hinge-binding mechanics).[Link]

Sources

Exploratory

Toxicity and safety profile of 6-Phenyl-1,2,4-triazin-3-amine in cell lines

An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of 6-Phenyl-1,2,4-triazin-3-amine Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of 6-Phenyl-1,2,4-triazin-3-amine

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 6-Phenyl-1,2,4-triazin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Recognizing the limited publicly available data on this specific molecule, this document synthesizes established methodologies for cytotoxicity assessment and draws upon the broader knowledge of triazine derivatives' biological activities. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an understanding of the underlying scientific principles. The guide emphasizes a self-validating system of protocols to ensure the generation of robust and reliable data for informed decision-making in the early stages of drug discovery and development.

Introduction: The Triazine Scaffold and the Imperative of Early Safety Assessment

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including potential anticancer and enzyme-inhibiting activities[1][2]. 6-Phenyl-1,2,4-triazin-3-amine, with its distinct substitution pattern, represents a candidate for further investigation. However, the journey of any novel compound from a laboratory curiosity to a potential therapeutic agent is contingent upon a thorough evaluation of its safety profile. Early-stage in vitro toxicity assessment is a critical step in this process, enabling the identification of potential liabilities and guiding lead optimization efforts.

This guide will delineate a systematic approach to characterizing the in vitro toxicity of 6-Phenyl-1,2,4-triazin-3-amine, focusing on its effects on various cell lines. While direct toxicological data for this specific compound is sparse, this guide will leverage established protocols and data from structurally related triazine compounds to provide a robust framework for its evaluation. The GHS classification for the parent compound, 3-Amino-1,2,4-triazine, indicates potential for skin and eye irritation, as well as respiratory irritation, underscoring the need for careful handling and thorough toxicological assessment[3][4].

Foundational In Vitro Cytotoxicity Assays: A Multi-parametric Approach

A single assay is insufficient to comprehensively assess a compound's cytotoxicity. Therefore, a panel of assays targeting different cellular endpoints is recommended. This multi-parametric approach provides a more complete picture of the potential mechanisms of toxicity.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Phenyl-1,2,4-triazin-3-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[5].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).

Apoptosis vs. Necrosis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with 6-Phenyl-1,2,4-triazin-3-amine at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Line Selection: The Importance of Context

The choice of cell lines is critical for the relevance of the toxicity data. A panel of cell lines representing different tissues and cancer types should be used for a comprehensive initial screening.

Cell LineTissue of OriginRationale for Inclusion
MCF-7 Breast CancerA well-characterized human breast cancer cell line, commonly used in cytotoxicity screening[6][7].
HepG2 Hepatocellular CarcinomaRepresents the liver, a primary site of drug metabolism and potential toxicity[5].
A549 Lung CarcinomaRepresents a common cancer type and a potential target for therapeutic intervention.
HCT116 Colon CarcinomaRepresents another prevalent cancer type.
Normal Fibroblasts e.g., WI-38 or MRC-5To assess the selectivity of the compound for cancer cells over normal, healthy cells.

Data Presentation and Interpretation: A Hypothetical Case Study

To illustrate the application of the described assays, let's consider a hypothetical dataset for 6-Phenyl-1,2,4-triazin-3-amine.

Table 1: Hypothetical IC50 Values (µM) of 6-Phenyl-1,2,4-triazin-3-amine in Various Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-7 15.2
HepG2 35.8
A549 22.5
HCT116 18.9
WI-38 (Normal) > 100

Interpretation: The hypothetical data suggests that 6-Phenyl-1,2,4-triazin-3-amine exhibits moderate cytotoxic activity against the tested cancer cell lines, with greater potency against MCF-7 and HCT116 cells. Importantly, the significantly higher IC50 value in the normal fibroblast cell line (WI-38) suggests a degree of selectivity for cancer cells, which is a desirable characteristic for a potential anticancer agent.

Table 2: Hypothetical Apoptosis/Necrosis Induction in MCF-7 cells by 6-Phenyl-1,2,4-triazin-3-amine (at 2x IC50 concentration for 24h)

Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control 95.12.52.4
6-Phenyl-1,2,4-triazin-3-amine 45.335.219.5

Interpretation: The hypothetical Annexin V/PI staining results indicate that 6-Phenyl-1,2,4-triazin-3-amine induces cell death primarily through apoptosis in MCF-7 cells. This is a favorable mechanism of action for an anticancer compound, as it is a programmed and less inflammatory form of cell death compared to necrosis.

Visualizing Workflows and Mechanisms

Diagrams are invaluable tools for visualizing experimental processes and hypothetical mechanisms of action.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A Cell Line Panel (MCF-7, HepG2, A549, HCT116, WI-38) B Compound Treatment (6-Phenyl-1,2,4-triazin-3-amine) A->B C Cytotoxicity Assays (MTT, LDH) B->C D IC50 Determination C->D E Select Potent Cell Line (e.g., MCF-7) D->E Proceed with most sensitive line F Apoptosis vs. Necrosis (Annexin V/PI Staining) E->F G Signaling Pathway Analysis (e.g., Western Blot) E->G

Caption: General experimental workflow for in vitro toxicity assessment.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Phenyl-1,2,4-triazin-3-amine Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The in vitro toxicity and safety profiling of 6-Phenyl-1,2,4-triazin-3-amine is an essential undertaking for its potential development as a therapeutic agent. This guide has outlined a robust, multi-parametric approach to this evaluation, grounded in established scientific protocols. While the provided data is hypothetical, it serves to illustrate the types of results that can be generated and how they can be interpreted to inform subsequent stages of research.

Future studies should aim to confirm these in vitro findings in more complex models, such as 3D cell cultures and eventually in vivo animal models. Mechanistic studies, such as investigating the effect of the compound on specific signaling pathways potentially involving kinases like PI3K/Akt, which are common targets for triazine derivatives, will be crucial for a comprehensive understanding of its biological activity[8]. The systematic approach detailed herein provides a solid foundation for the continued investigation of 6-Phenyl-1,2,4-triazin-3-amine and other novel chemical entities.

References

  • NextSDS. 6-phenyl-1,2,4-triazin-3-amine — Chemical Substance Information.
  • Benchchem. A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery.
  • RSIS International. Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. (2025).
  • Al-Masoudi, N. A., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. PMC.
  • Colla, P. L., et al. (2004). In Vitro Cytotoxic Activities of 2-Alkyl-4,6-diheteroalkyl-1,3,5-triazines: New Molecules in Anticancer Research. Journal of Medicinal Chemistry, 47(17), 4236-4240.
  • Benchchem. A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one.
  • Benchchem. Theoretical and Computational Insights into 6-Phenyl-1,2,4-triazin-3(2H)-one: A Technical Guide.
  • El-Sheikh, S. M., et al. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. MDPI.
  • Santa Cruz Biotechnology, Inc. 2,4-Diamino-6-phenyl-1,3,5-triazine.
  • Benchchem. 3-Amino-1,2,4-triazine CAS number and safety data.
  • Benchchem. Assessing the Selectivity of 6-Phenyl-1,2,4-triazin-3(2H)-one: A Review of Available Data. (2025).
  • Ministry of the Environment, Japan. 6-フェニル-1,3,5-トリアジン-2,4-ジアミン.
  • Georganics. 3-AMINO-1,2,4-TRIAZINE. (2022).
  • ILO and WHO. ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. (2021).
  • Kumar, A., et al. (2016). 4-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Anticonvulsant Agents. PubMed.
  • Haz-Map. 2,4-Diamino-6-phenyl-1,3,5-triazine - Hazardous Agents.
  • PubChemLite. 6-phenyl-1,2,4-triazin-3-amine.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. (2019).
  • ResearchGate. Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-.
  • Benchchem. Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols.
  • Khoshneviszadeh, M., et al. (2020). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. PMC.
  • Gomaa, A. M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI.
  • Japan Chemical Industry Ecology-Toxicology & Information Center. 6-Phenyl-1,3,5-triazine;2,4-diamine.
  • ProQuest. EVALUATION OF AMINOINDOLE CARBOXAMIDES AND TRIAZINES AS POTENTIAL ANTI-AGGREGATION AGENTS OF PROTEIN MISFOLDING DISEASES.

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Protocols & Analytical Methods

Method

Protocol for synthesizing 6-Phenyl-1,2,4-triazin-3-amine from phenylglyoxal

Application Note: Regioselective Synthesis and Isolation of 6-Phenyl-1,2,4-triazin-3-amine Introduction & Mechanistic Rationale The 1,2,4-triazine scaffold is a privileged pharmacophore in drug discovery, frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis and Isolation of 6-Phenyl-1,2,4-triazin-3-amine

Introduction & Mechanistic Rationale

The 1,2,4-triazine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, antithrombotic agents, and neuroprotective drugs[1]. The classical construction of the 3-amino-1,2,4-triazine core involves the cyclocondensation of an α -dicarbonyl compound with aminoguanidine bicarbonate[2].

However, when employing an unsymmetrical 1,2-dicarbonyl such as phenylglyoxal, the reaction presents a significant regioselectivity challenge. Phenylglyoxal possesses two distinct electrophilic centers: an aldehyde carbon (C1) and a ketone carbon (C2). Aminoguanidine features a highly nucleophilic terminal hydrazine nitrogen and a less nucleophilic guanidine nitrogen.

The Causality of Isomer Distribution: Under standard thermodynamic and kinetic conditions, the highly nucleophilic hydrazine nitrogen preferentially attacks the more electrophilic, sterically unhindered aldehyde carbon of phenylglyoxal[3]. This kinetic pathway predominantly yields the 5-phenyl-1,2,4-triazin-3-amine isomer. The formation of our target, 6-phenyl-1,2,4-triazin-3-amine , requires the initial nucleophilic attack to occur at the less reactive ketone carbon, making it the minor thermodynamic product in standard unoptimized syntheses[3].

To successfully isolate the 6-phenyl regioisomer, the protocol below relies on a robust condensation phase followed by a highly specific chromatographic resolution, providing a self-validating system for isomer identification based on electronic shielding differences in Nuclear Magnetic Resonance (NMR) spectroscopy.

Pathway Visualization

Pathway PG Phenylglyoxal (Unsymmetric Electrophile) Cond Condensation [EtOH, Reflux, H+] PG->Cond AG Aminoguanidine Bicarbonate (Nucleophile) AG->Cond H1 Aldehyde Attack (Kinetic Pathway) Cond->H1 Fast / Favored H2 Ketone Attack (Thermodynamic Pathway) Cond->H2 Slow / Unfavored Iso5 5-Phenyl-1,2,4-triazin-3-amine (Major Byproduct) H1->Iso5 Cyclization (-H2O) Iso6 6-Phenyl-1,2,4-triazin-3-amine (Target Product) H2->Iso6 Cyclization (-H2O)

Regioselective pathways in the condensation of phenylglyoxal and aminoguanidine.

Experimental Protocol

This methodology is designed to synthesize the isomeric mixture and systematically isolate the 6-phenyl target.

Materials Required
  • Phenylglyoxal monohydrate (1.0 equiv, 10.0 mmol, 1.52 g)

  • Aminoguanidine bicarbonate (1.1 equiv, 11.0 mmol, 1.50 g)

  • Glacial acetic acid (Catalytic, 0.5 mL)

  • Absolute Ethanol (50 mL)

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Step-by-Step Synthesis & Isolation

Step 1: Reagent Activation and Condensation

  • Suspend aminoguanidine bicarbonate (1.50 g) in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add 0.5 mL of glacial acetic acid. Causality note: The acid serves a dual purpose. It catalyzes the decomposition of the bicarbonate salt (releasing CO2​ gas and providing the free aminoguanidine base in situ) and activates the carbonyl groups of phenylglyoxal for nucleophilic attack.

  • Once effervescence subsides, add phenylglyoxal monohydrate (1.52 g) dissolved in 10 mL of absolute ethanol dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The target mass for both isomers is [M+H]+=173.08 . The reaction is complete when the phenylglyoxal starting material is fully consumed.

Step 2: Workup and Extraction

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the resulting residue with 50 mL of EtOAc and wash with saturated aqueous NaHCO3​ (2 x 25 mL) to neutralize any remaining acetic acid.

  • Wash the organic layer with brine (25 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude yellow solid (mixture of 5-phenyl and 6-phenyl isomers).

Step 3: Chromatographic Resolution (Self-Validating Step)

  • Dry-load the crude mixture onto silica gel.

  • Perform flash column chromatography using a gradient elution of Hexanes:EtOAc (starting at 80:20 and ramping to 40:60).

  • Elution Dynamics: The 5-phenyl isomer typically elutes first due to differing dipole moments and hydrogen-bonding capabilities compared to the 6-phenyl isomer.

  • Pool the fractions containing the slower-eluting spot (target 6-phenyl isomer) and concentrate. Recrystallize from minimal hot ethanol to afford the pure 6-phenyl-1,2,4-triazin-3-amine.

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the isolated product, researchers must validate the regiochemistry. The most definitive routine method is 1H NMR spectroscopy. In the 5-phenyl isomer, the triazine ring proton is at the C6 position, whereas in the 6-phenyl isomer, it is at the C5 position. The C5 proton is heavily deshielded by the adjacent nitrogen atoms, appearing significantly further downfield than the C6 proton.

Table 1: Comparative Analytical Profiles of the Regioisomers

Parameter5-Phenyl-1,2,4-triazin-3-amine (Major)6-Phenyl-1,2,4-triazin-3-amine (Target)
Molecular Weight 172.19 g/mol 172.19 g/mol
LC-MS [M+H]+ 173.08173.08
TLC Retention ( Rf​ ) ~0.45 (Hexanes:EtOAc 1:1)~0.30 (Hexanes:EtOAc 1:1)
Triazine 1H NMR Shift δ ~8.60 ppm (s, 1H, C6-H) δ ~8.95 ppm (s, 1H, C5-H)
Amine 1H NMR Shift δ ~7.20 ppm (br s, 2H, NH2​ ) δ ~7.35 ppm (br s, 2H, NH2​ )

Note: NMR shifts are approximate values in DMSO- d6​ and serve as a heuristic guide for rapid isomer differentiation.

References

  • HFIP-Promoted Selective Hydroxyalkylation of Aniline Derivatives with Arylglyoxal Hydrates.
  • Condensation of 1-(1-Ethyl-1H-indol-5-yl)-2-phenylethane- 1,2-dione to 1,2,4-Triazines. Chinese Journal of Organic Chemistry.
  • A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one. Benchchem.

Sources

Application

Applications of 6-Phenyl-1,2,4-triazin-3-amine in Heterocyclic Drug Discovery: A Senior Application Scientist's Guide

Introduction: The Versatility of the 1,2,4-Triazine Scaffold The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry, a core structure that has been the foundation for a multitude of compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry, a core structure that has been the foundation for a multitude of compounds with a broad spectrum of biological activities.[1][2] Among its various derivatives, 6-Phenyl-1,2,4-triazin-3-amine has emerged as a particularly versatile starting point for the development of novel therapeutics. Its synthetic tractability allows for the strategic introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties to target a range of biological entities, from enzymes to G-protein coupled receptors (GPCRs).[3][4] This guide provides an in-depth exploration of the applications of 6-Phenyl-1,2,4-triazin-3-amine in modern drug discovery, complete with detailed synthetic and biological evaluation protocols designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing a framework for the rational design of novel drug candidates based on this promising heterocyclic system.

Core Synthetic Strategies: From a Simple Core to a Diverse Library

The power of the 6-Phenyl-1,2,4-triazin-3-amine scaffold lies in its accessibility and the ease with which it can be elaborated. The fundamental approach involves the initial construction of the triazine ring, followed by strategic modifications to explore chemical space and optimize biological activity.

A prevalent and efficient method for the synthesis of the 1,2,4-triazine core is the cyclocondensation of a 1,2-dicarbonyl compound, such as benzil, with aminoguanidine.[5][6] This reaction provides a straightforward entry to the 5,6-diphenyl-1,2,4-triazin-3-amine core. For the synthesis of derivatives with a single phenyl group at the 6-position, phenylglyoxal can be utilized as the 1,2-dicarbonyl starting material.

A key strategy for diversification is the halogenation of the triazine core, which creates a versatile intermediate for subsequent cross-coupling reactions.[3][4] Bromination of the 5-phenyl-1,2,4-triazin-3-amine core, for instance, sets the stage for Suzuki coupling reactions, a powerful tool for introducing a wide array of aryl and heteroaryl substituents at the 6-position, leading to the generation of 5,6-diaryl-1,2,4-triazin-3-amine derivatives.[3] This approach is fundamental to building libraries of compounds for screening and structure-activity relationship (SAR) studies.

Diagram 1: General Synthetic Workflow for 6-Phenyl-1,2,4-triazin-3-amine Derivatives

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Final Products start 1,2-Dicarbonyl (e.g., Benzil) reagent1 Aminoguanidine core 6-Phenyl-1,2,4-triazin-3-amine Core reagent1->core Cyclocondensation halogenation Halogenation (e.g., Bromination) core->halogenation intermediate Halogenated Intermediate halogenation->intermediate coupling_partner Aryl/Heteroaryl Boronic Acid/Ester final_product Diverse Library of Di-aryl Derivatives intermediate->final_product Suzuki Coupling

Caption: A generalized workflow for the synthesis and derivatization of the 6-phenyl-1,2,4-triazine core.

Therapeutic Applications and Mechanisms of Action

Derivatives of 6-Phenyl-1,2,4-triazin-3-amine have demonstrated significant potential across multiple therapeutic areas, most notably in oncology and neurology. This is largely attributed to their ability to act as potent and selective inhibitors of key enzymes and modulators of cell surface receptors.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The 1,2,4-triazine scaffold has proven to be an effective template for the design of kinase inhibitors.

Targeting Pyruvate Dehydrogenase Kinase (PDK)

A significant breakthrough has been the discovery of 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase (PDK).[8][9] PDKs are key enzymes in cancer metabolism, promoting the Warburg effect (aerobic glycolysis), which supports rapid tumor growth.[7] By inhibiting PDK, these compounds force cancer cells to shift from glycolysis to the less efficient oxidative phosphorylation, leading to metabolic stress and apoptosis.[8]

Cellular mechanistic studies have confirmed that these derivatives effectively disrupt the PDK/PDH axis, leading to metabolic and redox impairment in cancer cells, ultimately triggering apoptotic cell death.[8]

Table 1: Inhibitory Activity of 3-Amino-1,2,4-triazine Derivatives against PDK1

Compound IDPDK1 IC50 (µM)Reference
Compound 5i0.01 - 0.1[7][8]
Compound 5k0.01 - 0.1[7][8]
Compound 5l0.01 - 0.1[7][8]
Compound 5w0.01 - 0.1[7][8]
Compound 6h0.01 - 0.1[7][8]
Compound 6j0.01 - 0.1[7][8]
Compound 6s0.01 - 0.1[7][8]
Indolyl-7-azaindolyl triazine derivatives0.04 - 0.33[7][10]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%.

Diagram 2: Simplified PDK1 Signaling Pathway and Point of Inhibition

G PDK1 PDK1 PDH Pyruvate Dehydrogenase (Active) PDK1->PDH Phosphorylation (Inhibition) PDH_inactive Pyruvate Dehydrogenase-P (Inactive) Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH TCA TCA Cycle AcetylCoA->TCA Triazine 6-Phenyl-1,2,4-triazin-3-amine Derivative Triazine->PDK1 Inhibition

Caption: Inhibition of PDK1 by a 6-phenyl-1,2,4-triazin-3-amine derivative prevents the inactivation of PDH.

G-Protein Coupled Receptor (GPCR) Modulation in Neurological Disorders

GPCRs are the largest family of cell surface receptors and are prominent drug targets for a wide range of diseases, including neurological and psychiatric disorders.[11][12]

Adenosine A2A Receptor Antagonism

Derivatives of 5,6-diaryl-1,2,4-triazin-3-amine have been identified as potent and selective antagonists of the adenosine A2A receptor.[4] The adenosine A2A receptor is highly expressed in the basal ganglia and plays a role in modulating dopaminergic signaling.[4] Antagonism of the A2A receptor can enhance the function of the dopamine D2 receptor, making it a promising non-dopaminergic therapeutic strategy for Parkinson's disease.[4]

Structure-based drug design has been instrumental in optimizing these derivatives, leading to compounds with high oral bioavailability and in vivo efficacy.[4] X-ray crystal structures of these compounds bound to the A2A receptor have revealed that they bind deep within the orthosteric binding cavity.[4]

Table 2: Binding Affinity of 5,6-Diaryl-1,2,4-triazin-3-amine Derivatives for the Adenosine A2A Receptor

Compound IDAdenosine A2A pKiReference
5,6-diphenyl-1,2,4-triazin-3-amine6.93[4]
Compound 4g8.35[4]
Compound 4k8.80[4]

Note: pKi is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity.

Diagram 3: Adenosine A2A Receptor Signaling and Antagonism

G Adenosine Adenosine A2A_R Adenosine A2A Receptor Adenosine->A2A_R G_protein Gs Protein A2A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Triazine_Antagonist 6-Phenyl-1,2,4-triazin-3-amine Derivative (Antagonist) Triazine_Antagonist->A2A_R Blockade

Caption: Antagonism of the adenosine A2A receptor by a 6-phenyl-1,2,4-triazin-3-amine derivative blocks downstream signaling.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a key intermediate and for the biological evaluation of 6-Phenyl-1,2,4-triazin-3-amine derivatives. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of 6-Bromo-5-phenyl-1,2,4-triazin-3-amine

This protocol describes the bromination of 5-phenyl-1,2,4-triazin-3-amine, a crucial step for creating a versatile intermediate for further derivatization via Suzuki coupling.[3][4] The use of N-bromosuccinimide (NBS) provides a reliable and selective method for bromination.

Materials:

  • 5-phenyl-1,2,4-triazin-3-amine

  • N-bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for flash chromatography

Procedure:

  • Dissolve 5-phenyl-1,2,4-triazin-3-amine (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to -25 °C using a suitable cooling bath. Causality: Cooling the reaction mixture helps to control the reactivity of the brominating agent and minimizes the formation of side products.

  • In a separate flask, dissolve NBS (3.0 equivalents) in anhydrous DMF.

  • Add the NBS solution dropwise to the cooled solution of the triazine over 30 minutes. Causality: Dropwise addition ensures a controlled reaction rate and prevents localized overheating.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC. Self-validation: TLC allows for the visualization of the consumption of the starting material and the formation of the product, ensuring the reaction has gone to completion.

  • Upon completion, pour the reaction mixture into a saturated sodium bicarbonate solution. Causality: This step quenches any remaining reactive species and neutralizes the reaction mixture.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash chromatography using a suitable gradient of ethyl acetate in hexanes to yield 6-bromo-5-phenyl-1,2,4-triazin-3-amine. Self-validation: Purification by flash chromatography ensures the isolation of the desired product with high purity, which is critical for subsequent reactions and biological testing.

Protocol 2: In Vitro PDK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against PDK1 using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human PDK1 enzyme

  • PDK1 substrate peptide (e.g., PDKtide)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • To the wells of a 384-well plate, add:

    • 1 µL of test compound dilution or DMSO (for positive and negative controls).

    • 2 µL of PDK1 enzyme diluted in kinase buffer.

    • 2 µL of a mixture of PDK1 substrate and ATP in kinase buffer. Causality: The concentrations of enzyme, substrate, and ATP should be optimized beforehand to ensure the assay is in the linear range and sensitive to inhibition.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well. Causality: This reagent depletes the remaining ATP, preventing it from interfering with the subsequent luminescence reaction.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. Causality: This reagent converts the ADP produced in the kinase reaction back to ATP, which is then used by a luciferase to generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration. Self-validation: The inclusion of positive (known inhibitor) and negative (vehicle) controls is essential for validating the assay performance and ensuring the reliability of the results.

Diagram 4: Experimental Workflow for Kinase Inhibition Assay

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Compound Dilution Plate 384-well Plate Compound->Plate Enzyme Kinase Solution Enzyme->Plate Substrate_ATP Substrate/ATP Mix Substrate_ATP->Plate Incubation1 Incubate (60 min) Plate->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate (40 min) Add_ADP_Glo->Incubation2 Add_Detection Add Detection Reagent Incubation2->Add_Detection Incubation3 Incubate (30 min) Add_Detection->Incubation3 Read Read Luminescence Incubation3->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: A streamlined workflow for an in vitro kinase inhibition assay using a luminescence-based detection method.

Conclusion and Future Perspectives

The 6-Phenyl-1,2,4-triazin-3-amine scaffold has firmly established itself as a cornerstone in the edifice of modern heterocyclic drug discovery. Its synthetic versatility, coupled with the diverse pharmacological activities of its derivatives, underscores its immense potential for the development of novel therapeutics. The successful application of this scaffold in generating potent kinase inhibitors for oncology and selective GPCR modulators for neurodegenerative diseases is a testament to its privileged nature.

Future research in this area will likely focus on several key aspects. The exploration of new synthetic methodologies to further expand the accessible chemical space around the triazine core will continue to be a priority. A deeper understanding of the structure-activity and structure-property relationships will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the application of this versatile scaffold is expected to extend beyond the current therapeutic areas, with potential for the development of agents targeting other disease classes. The journey of the 6-Phenyl-1,2,4-triazin-3-amine scaffold in drug discovery is far from over, and its continued exploration promises to yield new and effective medicines for a host of unmet medical needs.

References

  • Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. PMC. Available at: [Link]

  • Chemi-Verse™ PDPK1 Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. Available at: [Link]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. Available at: [Link]

  • Discovery of Novel 5,6-Dihydro-1,2,4-triazine Derivatives as Efficacious Glucagon-Like Peptide-1 Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring s-triazine derivatives as anticancer agents. Available at: [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online. Available at: [Link]

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with. Unipd. Available at: [Link]

  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Available at: [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. PubMed. Available at: [Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online. Available at: [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Available at: [Link]

  • New 8-amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives. Evaluation of different moieties on the 6-aryl ring to obtain potent and selective human A2A adenosine receptor antagonists. ResearchGate. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. Available at: [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. ResearchGate. Available at: [Link]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. Available at: [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. ResearchGate. Available at: [Link]

  • History and perspectives of A2A adenosine receptor antagonists as potential therapeutic agents. IRIS. Available at: [Link]

  • Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. PMC. Available at: [Link]

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. MDPI. Available at: [Link]

Sources

Method

Catalytic Functionalization of 3-Amino-6-phenyl-1,2,4-triazine: Late-Stage C–H Activation and Cross-Coupling Strategies

The Chemical Landscape and Mechanistic Rationale The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds, including lamotrigine analogs, kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Landscape and Mechanistic Rationale

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds, including lamotrigine analogs, kinase inhibitors, and neuroprotective agents. However, the catalytic functionalization of 3-amino-6-phenyl-1,2,4-triazine presents a unique set of synthetic challenges.

The presence of three nitrogen atoms in the ring exerts a strong electron-withdrawing effect, rendering the carbon backbone—particularly the unsubstituted C5 position—highly electron-deficient. This electronic landscape makes the ring resistant to classical electrophilic aromatic substitution ( SE​Ar ) but highly susceptible to nucleophilic radical attack, such as in Minisci-type reactions [1][1]. Furthermore, the multiple coordinating nitrogen atoms act as potent Lewis bases that can easily poison transition-metal catalysts by forming inactive, stable complexes. Therefore, successful functionalization requires precise control over the reaction microenvironment, specifically through the use of metal-free photoredox catalysis or sterically demanding bidentate ligands in palladium-catalyzed cross-couplings [2][2].

Divergent Functionalization Workflow

To maximize the derivatization potential of 3-amino-6-phenyl-1,2,4-triazine, we employ a divergent strategy targeting either the C5-H bond or the exocyclic C3-amine.

Workflow A 3-Amino-6-phenyl- 1,2,4-triazine B Minisci C5-H Alkylation (Photoredox, 4CzIPN) A->B Radical Pathway C C5-Bromination (NBS, AcOH) A->C Electrophilic Activation E Buchwald-Hartwig (Pd, BrettPhos) A->E Exocyclic Amine Functionalization F 5-Alkyl-3-amino-6-phenyl- 1,2,4-triazine B->F D Suzuki-Miyaura (Pd, XantPhos) C->D 5-Bromo Intermediate G 5-Aryl-3-amino-6-phenyl- 1,2,4-triazine D->G Cross-Coupling H 3-(N-Aryl)amino-6-phenyl- 1,2,4-triazine E->H

Divergent catalytic functionalization pathways for 3-amino-6-phenyl-1,2,4-triazine.

Protocol I: Visible-Light Photoredox Minisci C5-H Alkylation

Mechanistic Causality: Traditional Minisci reactions require harsh oxidants (e.g., persulfates) and elevated temperatures, which often degrade the delicate 1,2,4-triazine core. By utilizing visible-light photoredox catalysis with the organic dye 4CzIPN, we can generate nucleophilic alkyl radicals from unactivated alkyl iodides via Single-Electron Transfer (SET) under exceptionally mild, room-temperature conditions [3][3]. The highly electron-deficient C5 position acts as an ideal radical acceptor.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-amino-6-phenyl-1,2,4-triazine (0.2 mmol, 1.0 equiv), the desired alkyl iodide (0.6 mmol, 3.0 equiv), and the photocatalyst 4CzIPN (2 mol%).

  • Solvent & Base: Add anhydrous DMF (2.0 mL) followed by tributylamine ( nBu3​N , 3.0 equiv). The tertiary amine acts as a sacrificial electron donor to complete the photoredox cycle.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, which can prematurely quench the excited state of the photocatalyst.

  • Irradiation: Seal the tube and irradiate the mixture using a 40 W Blue LED lamp (440–450 nm) at room temperature for 24–36 hours. Ensure vigorous stirring.

  • Workup: Dilute the mixture with EtOAc, wash with brine (3 × 10 mL) to remove DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash column chromatography.

Self-Validating System: To verify the radical nature of this protocol, run a parallel control reaction spiked with 1.0 equiv of TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. Complete suppression of the C5-alkylated product, coupled with LC-MS detection of the TEMPO-alkyl adduct, confirms the Minisci radical pathway and validates the integrity of the photoredox cycle.

Protocol II: C5-Bromination and Suzuki-Miyaura Arylation

Mechanistic Causality: Direct C-H arylation of 1,2,4-triazines often suffers from low yields due to competitive side reactions. A two-step approach—regioselective bromination at C5 followed by Suzuki-Miyaura coupling—provides a highly reliable synthetic handle. For the cross-coupling step, the use of XantPhos (a bidentate ligand with a wide bite angle) creates a steric shield around the Palladium center. This prevents the triazine's N1, N2, and N4 atoms from chelating the metal and forming inactive "Pd-black" precipitates [4][5].

Step-by-Step Methodology:

  • C5-Bromination: Dissolve 3-amino-6-phenyl-1,2,4-triazine (1.0 mmol) in glacial acetic acid (5 mL). Add N-bromosuccinimide (NBS, 1.1 equiv) portion-wise. Stir at 60 °C for 4 hours. Pour into ice water, neutralize with saturated NaHCO3​ , and filter the resulting 5-bromo-3-amino-6-phenyl-1,2,4-triazine precipitate.

  • Cross-Coupling Setup: In a dry vial, combine the 5-bromo intermediate (0.5 mmol, 1.0 equiv), arylboronic acid (0.75 mmol, 1.5 equiv), Pd2​(dba)3​ (2.5 mol%), XantPhos (5 mol%), and Cs2​CO3​ (2.0 equiv).

  • Reaction Execution: Add degassed 1,4-Dioxane/Water (4:1 v/v, 3 mL). Heat the sealed vial at 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium residues, and purify via automated flash chromatography.

Self-Validating System: Monitor the reaction via LC-MS at the 2-hour mark. If you observe the mass corresponding to the debrominated starting material (3-amino-6-phenyl-1,2,4-triazine) rather than the cross-coupled product, this indicates premature protode-palladation. This validates that the oxidative addition occurred, but the transmetalation step is failing—signaling the need to rigorously verify the quality of the boronic acid or increase the base concentration.

Protocol III: Buchwald-Hartwig Amination of the C3-Amino Group

Mechanistic Causality: The exocyclic C3-amino group is significantly less nucleophilic than standard aliphatic amines due to the electron-withdrawing pull of the triazine core. To overcome this, a strong base ( NaOtBu ) is required to deprotonate the amine, and a highly active, electron-rich bulky ligand (such as BrettPhos) must be used to accelerate the turnover-limiting reductive elimination step, forcing the C-N bond formation before catalyst decomposition occurs.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 3-amino-6-phenyl-1,2,4-triazine (0.5 mmol, 1.0 equiv), an aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)2​ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous t-Amyl alcohol (3 mL). Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heating: Stir the mixture at 100 °C for 16 hours.

  • Workup: Quench with water (5 mL) and extract with EtOAc (3 × 10 mL). Wash the organic layer with brine, dry, and purify.

Self-Validating System: Analyze the crude mixture for bis-arylation (coupling of two aryl groups onto the single NH2​ moiety). If the bis-arylated mass is detected, it validates the high catalytic activity of the Pd-BrettPhos complex but indicates the reaction temperature is too high. Lowering the temperature to 80 °C will restore mono-arylation selectivity.

Quantitative Data Summary

The following table synthesizes the typical reaction metrics and optimal conditions for the functionalization of the 3-amino-6-phenyl-1,2,4-triazine scaffold based on the protocols outlined above.

Functionalization TypeTarget PositionCatalyst / PhotocatalystKey Ligand / AdditiveTypical Yield (%)Reaction Time
Minisci Alkylation C5-H4CzIPN (2 mol%) nBu3​N (3.0 eq)65 – 80%24 – 36 h
Suzuki-Miyaura C5-Bromo Pd2​(dba)3​ (2.5 mol%)XantPhos (5 mol%)75 – 92%12 h
Buchwald-Hartwig C3-Amino Pd(OAc)2​ (5 mol%)BrettPhos (10 mol%)55 – 70%16 h

References

  • Visible-Light-Induced Oxyalkylation of 1,2,4-Triazine-3,5(2H, 4H)-diones with Ethers via Oxidative Cross-Dehydrogenative Coupling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Minisci C–H Alkylation of Heterocycles with Unactivated Alkyl Iodides Enabled by Visible Light Photocatalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Source: PubMed Central (NIH) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Efficient Approaches to Six-Membered Polyazacyclic Compounds—Part 3: C—H Functionalization of Heterocycles Source: MDPI URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 6-Phenyl-1,2,4-triazin-3-amine as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Privileged Scaffold of 1,2,4-Triazine Nitrogen-containing heterocycles are fundamental pillars of medicinal chemistry and materials science. Among them, the 1,2,4-triazine core is a "privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 1,2,4-Triazine

Nitrogen-containing heterocycles are fundamental pillars of medicinal chemistry and materials science. Among them, the 1,2,4-triazine core is a "privileged scaffold," a framework that consistently appears in a multitude of biologically active compounds.[1] Derivatives of 1,2,4-triazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This broad utility has made the development of synthetic routes to novel triazine derivatives a significant focus for academic and industrial researchers alike.[1][2][3][4]

6-Phenyl-1,2,4-triazin-3-amine emerges as a particularly valuable starting material. It incorporates the stable and biologically relevant 1,2,4-triazine core, a phenyl group that can be modified or used to modulate electronic properties, and a reactive amino group at the 3-position that serves as a versatile handle for further elaboration. This guide provides an in-depth exploration of the synthetic utility of this building block, complete with field-proven protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.

Core Synthetic Applications: A Gateway to Chemical Diversity

The strategic placement of functional groups on the 6-phenyl-1,2,4-triazin-3-amine core allows it to serve as a versatile precursor for a wide array of more complex molecules. Its utility can be broadly categorized into several key transformation types.

G main 6-Phenyl-1,2,4-triazin-3-amine sub1 Halogenation (e.g., Bromination) main->sub1 Versatile Handle Creation sub2 Inverse Electron-Demand Diels-Alder (IEDDA) main->sub2 Azadiene Component sub3 Derivatization of 3-Amino Group main->sub3 Nucleophilic Site sub4 Synthesis of Fused Systems main->sub4 Bifunctional Reactivity prod1 Di-aryl Triazines via Cross-Coupling sub1->prod1 prod2 Pyridines, Pyridazines, & other N-Heterocycles sub2->prod2 prod3 Amides, Ureas, Substituted Amines sub3->prod3 prod4 Thiazolo[3,2-b][1,2,4]triazines & Polycyclics sub4->prod4

Caption: Synthetic utility of 6-Phenyl-1,2,4-triazin-3-amine.

Core Modification via Halogenation and Palladium-Catalyzed Cross-Coupling

A cornerstone strategy for elaborating heterocyclic cores is the introduction of a halogen, which can then participate in a wide range of cross-coupling reactions. This approach transforms a relatively simple starting material into a platform for introducing diverse aryl and heteroaryl substituents.

Causality Behind the Experimental Choices: The 1,2,4-triazine ring can be selectively halogenated to create a versatile intermediate. Bromination, often using N-bromosuccinimide (NBS), is a common choice as the resulting aryl bromide is an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[5] The Suzuki reaction is favored in pharmaceutical development due to its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and esters.

The choice of Tetrakis(triphenylphosphine)palladium(0) as the catalyst is standard for its effectiveness and reliability in such couplings.[5] A base, such as potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[5] The dioxane/water solvent system provides a biphasic medium that facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base, promoting an efficient reaction at the interface.[5]

G start 5-Phenyl-1,2,4- triazin-3-amine step1 Bromination (NBS, DMF, -25°C to RT) start->step1 inter 6-Bromo-5-phenyl- 1,2,4-triazin-3-amine step1->inter step2 Suzuki Coupling (Arylboronic Ester, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 150°C) inter->step2 end 5,6-Diaryl-1,2,4- triazin-3-amine (Final Product) step2->end

Caption: Workflow for synthesis of di-aryl triazines.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it an exceptional diene component in Inverse Electron-Demand Diels-Alder (IEDDA) reactions.[6][7] This powerful cycloaddition strategy allows for the rapid construction of other six-membered nitrogen heterocycles, such as pyridines and pyridazines.[6]

Mechanistic Insight: In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. In an IEDDA reaction, this electronic demand is reversed. The 1,2,4-triazine, with its three electron-withdrawing nitrogen atoms, acts as the electron-poor component. It reacts readily with electron-rich or strained dienophiles (e.g., enamines, ynamines, or strained alkenes like norbornene).[6][8] The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which is typically unstable. This intermediate rapidly undergoes a retro-Diels-Alder reaction, expelling a molecule of dinitrogen (N₂) to yield a new, stable aromatic heterocyclic ring.[6] This expulsion of N₂ gas is a powerful thermodynamic driving force for the reaction.

G reactants 1,2,4-Triazine (Diene) + Dienophile (e.g., Norbornene) ts [4+2] Cycloaddition reactants->ts Formation of new C-C bonds intermediate Unstable Bicyclic Adduct ts->intermediate retro Retro-Diels-Alder intermediate->retro Expulsion of Nitrogen products Aromatized N-Heterocycle + N₂ Gas retro->products

Caption: General mechanism of an IEDDA reaction with a 1,2,4-triazine.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions for key transformations.

Protocol 1: Bromination of 5-Phenyl-1,2,4-triazin-3-amine

This protocol creates the key intermediate for subsequent cross-coupling reactions.[5]

  • Materials:

    • 5-Phenyl-1,2,4-triazin-3-amine (1.50 g, 8.70 mmol)

    • N-bromosuccinimide (NBS) (4.50 g, 26.6 mmol)

    • Dimethylformamide (DMF), anhydrous (25 mL total)

    • Saturated sodium bicarbonate solution

    • Diethyl ether

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 5-phenyl-1,2,4-triazin-3-amine (1.50 g) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to -25 °C using an appropriate cooling bath (e.g., dry ice/acetone).

    • In a separate flask, prepare a solution of NBS (4.50 g) in anhydrous DMF (10 mL).

    • Add the NBS solution dropwise to the cooled triazine solution over 15-20 minutes, ensuring the internal temperature remains below -20 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution.

    • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexane to yield pure 6-bromo-5-phenyl-1,2,4-triazin-3-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the brominated intermediate to synthesize a 5,6-diaryl-1,2,4-triazin-3-amine derivative.[5]

  • Materials:

    • 6-Bromo-5-phenyl-1,2,4-triazin-3-amine (90 mg, 0.358 mmol)

    • Arylboronic acid or ester (e.g., Phenylboronic acid) (0.412 mmol)

    • Potassium carbonate (K₂CO₃) (148 mg, 1.07 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (21 mg, 0.018 mmol)

    • 1,4-Dioxane (2.0 mL)

    • Deionized Water (1.0 mL)

  • Procedure:

    • To a sealable reaction vessel (e.g., a microwave vial), add 6-bromo-5-phenyl-1,2,4-triazin-3-amine (90 mg), the arylboronic ester (96 mg), and K₂CO₃ (148 mg).

    • Add 1,4-dioxane (2.0 mL) and water (1.0 mL) to the vessel.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This step is critical to prevent oxidation of the Pd(0) catalyst.

    • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (21 mg) to the reaction mixture.

    • Seal the vessel tightly and place it in a preheated oil bath or heating block at 150 °C.

    • Stir the reaction vigorously for 2 hours.

    • After 2 hours, cool the reaction to room temperature.

    • Perform a standard aqueous workup: dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired 5,6-diaryl-1,2,4-triazin-3-amine derivative.

Quantitative Data Summary

PropertyValue / ConsiderationRationale / Source
Molecular Formula C₉H₈N₄Calculated from structure
Molecular Weight 172.19 g/mol Calculated from structure
Aqueous Solubility Presumed to be low (<100 µg/mL)Analogous compounds like 5,6-diphenyl-1,2,4-triazin-3(2H)-one have low aqueous solubility (18.7 µg/mL at pH 7.4).[9]
Appearance Likely a crystalline solidCommon for heterocyclic compounds of this size.
Reactivity Centers C5-position (for halogenation), N1/N4 (Lewis basic sites), 3-amino group (nucleophilic)Inferred from reaction protocols and general heterocyclic chemistry.

Conclusion and Future Outlook

6-Phenyl-1,2,4-triazin-3-amine is a powerful and versatile building block in organic synthesis. Its utility is demonstrated through its capacity for selective halogenation and subsequent cross-coupling, its participation as an azadiene in IEDDA reactions for the rapid assembly of new heterocycles, and the reactivity of its amino group for further derivatization. The protocols provided herein offer robust and reproducible methods for leveraging this scaffold to create diverse libraries of compounds for drug discovery and materials science. Future applications will likely focus on developing novel, efficient synthetic methodologies, including C-H activation and photoredox catalysis, to further expand the chemical space accessible from this valuable starting material.

References

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (n.d.). Vertex AI Search. Retrieved March 24, 2026.
  • A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one. (n.d.). Benchchem. Retrieved March 24, 2026.
  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. (2021, November 1). Ingenta Connect. Retrieved March 24, 2026, from [Link]

  • Wang, X., et al. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews.
  • Alia, H. A., Ismail, M. A., & Ghaith, E. A. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing.
  • Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols. (n.d.). Benchchem. Retrieved March 24, 2026.
  • Synthesis, characterization and biological evaluation of new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one. (2016). Acta Poloniae Pharmaceutica – Drug Research, 73(1), 79-92.
  • Boger, D. L., & Schaum, R. P. (2015). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. PMC.
  • Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. (n.d.). ChemRxiv. Retrieved March 24, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Crystallization of 6-Phenyl-1,2,4-triazin-3-amine

Welcome to the technical support center for 6-Phenyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Phenyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification and crystallization of this compound. The following sections offer practical, field-proven insights to help you overcome common challenges and achieve high purity of your target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of 6-Phenyl-1,2,4-triazin-3-amine and related triazine derivatives.

Q1: What are the typical impurities encountered during the synthesis of 6-Phenyl-1,2,4-triazin-3-amine?

A1: Impurities can arise from starting materials, side-products, or subsequent functionalization reactions.[1] Depending on the synthetic route, common impurities may include unreacted starting materials like thiosemicarbazide or byproducts from the cyclization reaction.[1]

Q2: How is the purity of 6-Phenyl-1,2,4-triazin-3-amine typically assessed?

A2: A combination of analytical techniques is used to determine purity. Thin-Layer Chromatography (TLC) is a rapid method for qualitatively checking for the presence of multiple components.[1] For quantitative analysis and higher accuracy, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][2] The structural integrity and identity of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Q3: What are the general solubility characteristics of 6-Phenyl-1,2,4-triazin-3-amine?

A3: While specific solubility data for 6-Phenyl-1,2,4-triazin-3-amine is not extensively documented, structurally similar triazine derivatives often exhibit poor solubility in water and varying degrees of solubility in organic solvents.[3] For instance, 2,4-diamino-6-phenyl-1,3,5-triazine is soluble in ethanol and ether but insoluble in water and benzene.[4] The polarity of the triazine ring system often necessitates the use of polar organic solvents for dissolution.

Q4: Can colored impurities be removed during recrystallization?

A4: Yes. If colored impurities are present and have similar solubility profiles to the target compound, they can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.[5][6] The activated charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.[5] It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product.[5]

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise. This guide provides solutions to common problems encountered during the recrystallization of 6-Phenyl-1,2,4-triazin-3-amine.

Recrystallization Troubleshooting Workflow

start Crude 6-Phenyl-1,2,4-triazin-3-amine dissolution Dissolve in Minimum Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration oiling_out Problem: Oiling Out dissolution->oiling_out If oiling occurs cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation no_crystals Problem: No Crystals Form cooling->no_crystals If no crystals form collection Collect Crystals (Vacuum Filtration) crystal_formation->collection end Pure Crystals collection->end low_yield Problem: Low Yield collection->low_yield If yield is poor impure_crystals Problem: Impure Crystals end->impure_crystals If crystals are still impure

Caption: Troubleshooting workflow for the recrystallization of 6-Phenyl-1,2,4-triazin-3-amine.

Problem Possible Cause(s) Suggested Solution(s)
Oiling out instead of crystallizing The solvent may be too nonpolar, or the compound's melting point is low, potentially depressed by impurities.[1][7]- Add a small amount of a more polar co-solvent.[1] - Try a different recrystallization solvent or a solvent mixture.[1] - If impurities are significant, consider a preliminary purification by column chromatography.[8] - Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1][7]
No crystals form upon cooling The solution may be too dilute, or the cooling process is too rapid.[1]- Concentrate the solution by evaporating some of the solvent.[1] - Ensure the solution cools slowly to room temperature before placing it in an ice bath.[1][8] - Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a nucleation site.[1][7] - Add a seed crystal of the pure compound.[1][7]
Low recovery of the purified product The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.[1]- Use the minimum amount of hot solvent necessary for complete dissolution.[1] - Cool the solution thoroughly in an ice bath to maximize precipitation.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] - Concentrate the mother liquor and cool again to obtain a second crop of crystals.[1]
Crystals are still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurities.- Consider a different recrystallization solvent or a multi-solvent system.[8] - Perform a second recrystallization. - If impurities persist, an alternative purification method like column chromatography may be necessary.[9]

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture. Optimizing this process is key to achieving high purity.

Column Chromatography Troubleshooting

start Crude Product tlc TLC Analysis for Solvent System start->tlc packing Column Packing tlc->packing loading Sample Loading packing->loading elution Elution loading->elution fractions Fraction Collection elution->fractions poor_sep Problem: Poor Separation elution->poor_sep If spots overlap no_elution Problem: Compound Stuck on Column elution->no_elution If compound doesn't move end Purified Product fractions->end tailing Problem: Peak Tailing fractions->tailing If peaks are broad

Caption: Troubleshooting guide for column chromatography of 6-Phenyl-1,2,4-triazin-3-amine.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of spots on TLC/column The chosen eluent system does not have the optimal polarity.- Systematically vary the ratio of the polar and non-polar solvents to achieve a retention factor (Rf) of ~0.3 for the target compound on TLC. - Consider using a different solvent system altogether. Common eluents for triazine derivatives include mixtures of dichloromethane/hexane or ethyl acetate/hexane.[1][10]
Peak tailing in column chromatography Strong interaction between the polar amine group and the acidic silica gel stationary phase.[5]- Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Consider using a different stationary phase, such as alumina or reversed-phase silica.[9]
Compound is not eluting from the column The eluent is not polar enough to move the compound down the column.- Gradually increase the polarity of the eluent system (gradient elution).[9] - A common approach is to start with a less polar mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the proportion of the more polar solvent.
Cracks or channels in the silica gel bed Improper column packing.- Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[9] - Gently tap the column during packing to encourage even settling.

IV. Experimental Protocols

Protocol 1: General Recrystallization from Ethanol

This protocol provides a general procedure for the recrystallization of 6-Phenyl-1,2,4-triazin-3-amine from ethanol.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude 6-Phenyl-1,2,4-triazin-3-amine to a minimal amount of hot ethanol. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[6]

  • Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. To promote slower cooling, the flask can be insulated.[7]

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[1][6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of 6-Phenyl-1,2,4-triazin-3-amine using silica gel column chromatography.

  • Solvent System Selection: Determine an appropriate eluent system by performing TLC analysis. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities. A mixture of dichloromethane and hexane (e.g., 4:1) is a common starting point.[1][10]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[9]

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

V. References

  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Phenyl-1,2,4-triazin-3(2H)-one and its Analogs. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Triazine Derivatives. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from

  • Benchchem. (n.d.). Formulation of 6-Phenyl-1,2,4-triazin-3(2H)-one for In Vivo Studies: Application Notes and Protocols. Retrieved from

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from

  • Benchchem. (n.d.). Purification methods for 2,4,6-Tribromo-1,3,5-triazine products. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • PubChem. (n.d.). Benzoguanamine. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,5-Triazine Derivatives. Retrieved from

  • Agarwal, T., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3278. Retrieved from

  • Taylor & Francis Online. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Retrieved from

  • ChemBK. (2025, August 20). 2,4-Diamino-6-phenyl-1,3,5-triazine. Retrieved from

Sources

Optimization

Optimizing HPLC mobile phase for 6-Phenyl-1,2,4-triazin-3-amine analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic troubleshooting. Analyzing polar, weakly basic aromatic heterocycles like 6-Phenyl-1,2,4-triazin-3-amine requires a deep understanding of molecular interactions within the column. Here, we dissect the chemical causality behind chromatographic behaviors to ensure your analytical methods are robust, reproducible, and inherently self-validating.

Knowledge Base: Mechanistic Causality in Triazine Chromatography

6-Phenyl-1,2,4-triazin-3-amine contains a primary amine and an electron-deficient 1,2,4-triazine ring. Because the pKa​ of the protonated amine typically falls between 4.5 and 5.5, the molecule's ionization state is highly sensitive to the mobile phase pH.

The most common point of failure in triazine analysis is secondary ion-exchange interactions . The basic nitrogen atoms interact with unreacted silanol groups (-Si-OH) on silica-based stationary phases. If the mobile phase pH is not strictly controlled, these interactions lead to severe peak tailing, shifting retention times, and poor integration. To achieve a robust assay, the mobile phase must fully protonate the analyte while suppressing silanol ionization (via low pH buffers).

pHCausality Compound 6-Phenyl-1,2,4-triazin-3-amine (Weak Base) LowPH Acidic Mobile Phase (pH < 4.0) e.g., Phosphate Buffer pH 3.5 Compound->LowPH HighPH Neutral Mobile Phase (pH 7.4) e.g., Phosphate Buffer pH 7.4 Compound->HighPH Ionized Analyte: Fully Protonated Silanols: Suppressed LowPH->Ionized Neutral Analyte: Un-ionized Silanols: Highly Active HighPH->Neutral Sharp Result: Sharp, Symmetrical Peaks (Optimal) Ionized->Sharp Tailing Result: Severe Peak Tailing (Secondary Interactions) Neutral->Tailing

Logical relationship between mobile phase pH, analyte ionization, and peak symmetry.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing severe peak tailing (Asymmetry factor > 2.0) on my standard C18 column? A: Peak tailing for 1,2,4-triazin-3-amines is almost always caused by the basic amine group interacting with ionized residual silanols on the silica support. Causality & Solution: Lower the pH of your aqueous mobile phase to 3.5–3.7. At this pH, the silanol groups ( pKa​≈4.5 ) are protonated and neutral, effectively shutting down the ion-exchange interaction. A 30 mM potassium phosphate buffer adjusted to pH 3.7 with phosphoric acid is highly effective for triazine derivatives[1]. Alternatively, using an ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) will mask the basic sites and improve peak shape[2].

Q2: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile (ACN) is strongly recommended. ACN is aprotic and provides superior mass transfer kinetics, which yields sharper peaks for conjugated triazine rings compared to protic solvents like methanol. A highly successful stability-indicating method for analogous compounds utilizes 10 mM potassium dihydrogen phosphate (pH 3.5) and Acetonitrile in a 15:85 (v/v) ratio[3]. If methanol must be used due to solubility requirements, you must increase the column temperature to 40°C to reduce mobile phase viscosity and mitigate peak broadening[2].

Q3: How do I ensure my method is "stability-indicating" and separates degradation products? A: A stability-indicating method must resolve the parent compound from its hydrolytic, oxidative, and photolytic degradation products. To achieve this, utilize a carefully optimized isocratic ratio (e.g., 60:40 buffer:methanol at pH 7.4 on a highly end-capped BDS column) or a shallow gradient[4]. You must self-validate this by running a forced degradation sample (e.g., treated with 0.1 N HCl or 3% H2​O2​ ) to confirm baseline resolution ( Rs​>2.0 ) between the parent peak and any degradants.

Quantitative Data: Mobile Phase Optimization Summary

The following table synthesizes the quantitative impact of various mobile phase compositions on the chromatographic performance of 6-phenyl-1,2,4-triazin-3-amine analogs based on field-validated data.

Mobile Phase Composition (Aqueous : Organic)pHColumn TempRetention Time ( tR​ )Asymmetry Factor ( As​ )Theoretical Plates ( N )Suitability
30 mM K-Phosphate : Acetonitrile (65:35)3.722°C~4.5 min1.10> 8,000Optimal (High resolution)
10 mM K-Phosphate : Acetonitrile (15:85)3.525°C~2.8 min1.05> 10,000Optimal (Rapid assay)
0.1% TFA in Water : Methanol (59:41)~2.040°C~5.2 min1.15> 6,500Good (Requires heating)
0.02 M K-Phosphate : Methanol (60:40)7.425°C~5.3 min1.80< 4,000Poor (High tailing risk)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates a System Suitability Test (SST) that acts as a self-validating mechanism. The system proves its own fitness before any experimental samples are injected.

Step 1: Mobile Phase Preparation

  • Dissolve 4.08 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 30 mM buffer.

  • Adjust the pH to exactly 3.7 using 5% orthophosphoric acid under continuous stirring. Caution: Do not overshoot the pH, as back-titrating with a base will alter the ionic strength.

  • Filter the buffer through a 0.45 µm nylon membrane filter under vacuum to remove particulates.

  • Mix the filtered buffer with HPLC-grade Acetonitrile in a 65:35 (v/v) ratio[1]. Sonicate for 15 minutes to degas.

Step 2: Chromatographic Setup

  • Column: Install a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size, fully end-capped to minimize silanol exposure).

  • Flow Rate: Set to 1.2 mL/min.

  • Temperature: Maintain the column oven at 25°C.

  • Detection: Set the UV detector to 260 nm (optimal for the conjugated phenyl-triazine system)[2].

  • Injection Volume: 20 µL.

Step 3: System Suitability Testing (Self-Validation)

  • Prepare a standard solution of 6-Phenyl-1,2,4-triazin-3-amine at 10 µg/mL in the mobile phase.

  • Inject the standard six consecutive times.

  • Validation Criteria: The system is only validated for sample analysis if:

    • Relative Standard Deviation (RSD) of the peak area is ≤2.0% .

    • Asymmetry factor ( As​ ) is between 0.9 and 1.2.

    • Theoretical plate count ( N ) is ≥5000 .

ProtocolWorkflow Prep Step 1: Mobile Phase Prep 30mM KH2PO4 (pH 3.7) + ACN (65:35) Setup Step 2: HPLC Setup Flow: 1.2 mL/min | UV: 260nm Prep->Setup SST Step 3: System Suitability Test Inject Standard 6x Setup->SST Decision Does Asymmetry < 1.2 and RSD < 2.0%? SST->Decision Pass System Validated Proceed to Sample Analysis Decision->Pass Yes Fail Validation Failed Check Column / Remake Buffer Decision->Fail No Fail->Prep Troubleshoot

Self-validating workflow for HPLC mobile phase preparation and system suitability.

References

  • Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications Source: World Health Organization (WHO) URL:[Link]

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk Source: Der Pharma Chemica URL:[Link]

  • Drug monitoring: simultaneous analysis of lamotrigine, oxcarbazepine, 10-hydroxycarbazepine, and zonisamide by HPLC-UV Source: National Institutes of Health (NIH) URL:[Link]

  • Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC Source: Journal of Chemical Health Risks (JCHR) URL:[Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Reducing Impurities in 6-Phenyl-1,2,4-triazin-3-amine Scale-Up

Welcome to the technical support center for the synthesis and purification of 6-Phenyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 6-Phenyl-1,2,4-triazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for challenges encountered during the batch scale-up of this important heterocyclic compound.

Introduction

6-Phenyl-1,2,4-triazin-3-amine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological potential.[1] The successful scale-up of its synthesis is critical for advancing drug discovery programs. However, transitioning from bench-scale to larger batches often introduces challenges related to impurity profiles, reaction control, and purification efficiency. This guide offers practical, experience-driven advice to navigate these complexities, ensuring the production of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-Phenyl-1,2,4-triazin-3-amine, and what are the typical impurities?

A common and direct method for synthesizing the core structure is the condensation reaction between phenylglyoxal and aminoguanidine bicarbonate.[2] The reaction is typically performed in a protic solvent like ethanol or n-butanol with heating.[2]

Common Impurities May Include:

  • Unreacted Starting Materials: Residual phenylglyoxal or aminoguanidine.

  • Side-Products: Formed from side reactions during the synthesis.[3]

  • Degradation Products: The triazine ring can be susceptible to decomposition under harsh conditions.[4]

  • Regioisomers: If unsymmetrical 1,2-dicarbonyl compounds are used, regioisomeric mixtures can form, which are often difficult to separate.[4]

Q2: How can I effectively monitor the progress of the reaction to minimize impurity formation?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for reaction monitoring.[2][3]

  • TLC: Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product and major byproducts.

  • HPLC: Offers quantitative data on the reaction progress, allowing for more precise determination of the reaction endpoint and the impurity profile.

Q3: My crude product is an oil or tar instead of a solid. What should I do?

The formation of an oily or tarry product is often due to the presence of impurities that inhibit crystallization or residual solvent.[2]

Troubleshooting Steps:

  • Trituration: Attempt to solidify the product by stirring it with a non-polar solvent like hexane or diethyl ether. This can help to remove non-polar impurities and induce crystallization.[2]

  • Solvent Removal: Ensure all reaction and workup solvents are thoroughly removed under reduced pressure.

  • Preliminary Purification: If trituration fails, a preliminary purification by flash column chromatography may be necessary to remove the impurities that are hindering crystallization.[2][3]

Troubleshooting Guide: Purification Challenges at Scale

Scaling up the purification of 6-Phenyl-1,2,4-triazin-3-amine presents unique challenges. The following sections address common issues and provide detailed solutions.

Issue 1: Low Recovery After Recrystallization

Recrystallization is a preferred method for purification at a larger scale due to its cost-effectiveness and efficiency.[2] However, low recovery is a frequent problem.

Root Causes and Solutions
Possible Cause Underlying Principle Suggested Solution
Excessive Solvent Usage The product has some solubility even in a cold "poor" solvent. Using too much solvent will keep a significant portion of the product dissolved.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Incomplete Precipitation The crystallization process may not have reached equilibrium, leaving a substantial amount of product in the mother liquor.After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
Rapid Cooling Fast cooling can lead to the formation of small, impure crystals or "oiling out."Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Washing with Room Temperature Solvent The purified crystals can redissolve in the wash solvent.Wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Protocol: General Recrystallization from Ethanol/Water
  • Dissolution: In an appropriately sized flask, add the crude 6-Phenyl-1,2,4-triazin-3-amine to a minimal amount of hot ethanol and stir until fully dissolved.[2][3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Induce Crystallization: Slowly add water to the hot ethanol solution until it becomes cloudy, then add a small amount of hot ethanol to redissolve the precipitate.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Scratching the inside of the flask with a glass rod can help induce nucleation.[3]

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3]

  • Collection and Washing: Collect the crystals via vacuum filtration and wash with a small amount of a cold ethanol/water mixture, followed by cold water.[2]

  • Drying: Dry the purified product under vacuum to a constant weight.[2]

Issue 2: Poor Separation During Column Chromatography

While less practical for very large scales, column chromatography is invaluable for obtaining highly pure material.[4]

Decision Tree for Troubleshooting Poor Separation

start Poor Separation in Column Chromatography solvent Is the solvent system optimized via TLC? start->solvent loading Is the sample loaded correctly? (concentrated, minimal solvent) solvent->loading Yes optimize_eluent Optimize eluent solvent->optimize_eluent No packing Is the column packed properly? (no air bubbles or channeling) loading->packing Yes improve_loading Improve loading technique loading->improve_loading No repack_column Repack column packing->repack_column No alternative Consider alternative techniques: - Reversed-Phase Chromatography - Preparative HPLC packing->alternative Yes

Caption: Troubleshooting workflow for column chromatography.

Protocol: General Column Chromatography
  • Slurry Preparation: Create a slurry of silica gel in the initial, least polar eluent.[3]

  • Column Packing: Pour the slurry into the chromatography column, allowing the silica gel to settle into a uniform bed. Drain the excess solvent to just above the silica surface.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully apply the sample to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[4]

  • Elution: Begin eluting with the optimized solvent system, collecting fractions and monitoring by TLC. A gradient of increasing polarity (e.g., ethyl acetate in hexane) is often effective.[1]

Issue 3: Colored Impurities in the Final Product

The presence of color can indicate persistent impurities or degradation.

Solutions for Color Removal
  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution and stir for 15-20 minutes before the hot filtration step.[2][5] Be aware that excessive charcoal can adsorb the desired product, reducing the yield.[5]

  • Chromatography: If charcoal treatment is insufficient, column chromatography is typically effective at removing colored impurities.

Issue 4: Exothermic Reaction and Runaway Potential at Scale

The condensation reaction can be exothermic, which may not be noticeable at a small scale but can become a significant safety hazard during scale-up.[2]

Mitigating Thermal Risks
Parameter Importance Control Strategy
Rate of Addition Rapid addition of reagents can lead to a rapid increase in temperature.Add one reagent to the other portion-wise or via a controlled addition funnel.[2]
Cooling Capacity The reactor must be able to dissipate the heat generated by the reaction.Ensure the reactor has an adequate cooling system (e.g., a cooling jacket).[2]
Thermal Hazard Assessment Understanding the reaction's thermal profile is crucial for safe scale-up.A thorough thermal hazard assessment is highly recommended before proceeding with a large-scale reaction.[2]

Advanced Purification Techniques for High-Purity Requirements

For applications requiring very high purity (>98%), such as in late-stage drug development, more advanced purification techniques may be necessary.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC is a highly effective method for isolating the desired compound from closely related impurities. It operates on the same principles as analytical HPLC but with a larger column to handle greater sample loads.

Workflow for Semi-Preparative HPLC Purification

start Crude Product method_dev Analytical HPLC Method Development start->method_dev scale_up Scale-up to Semi-Preparative LC method_dev->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Analysis of Fractions (HPLC) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Evaporation/Lyophilization) pooling->solvent_removal final_product High-Purity Product solvent_removal->final_product

Caption: Workflow for purification by semi-preparative HPLC.

References

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • A Technical Guide to the Synthesis and Derivatives of 6-Phenyl-1,2,4-triazin-3(2H)-one - Benchchem.
  • Technical Support Center: Purification of 6-Phenyl-1,2,4-triazin-3(2H)-one and its Analogs - Benchchem.
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem.
  • Technical Support Center: Purification of Polar Triazine Derivatives - Benchchem.
  • Kumar, A. et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87. Available at: [Link]

  • Technical Support Center: addressing challenges in the scale-up production of 6-Phenyl-1,2,4-triazin-3(2H)-one - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenyl-1,2,4-triazin-3-amine Isomers: Structural Nuances and Functional Consequences

Introduction The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth structural and functional comparison of two closely related positional isomers: 6-Phenyl-1,2,4-triazin-3-amine and 3-amino-5-phenyl-1,2,4-triazine .

The seemingly subtle shift of the phenyl group from the 6-position to the 5-position on the triazine ring can induce significant changes in the molecule's physicochemical properties, steric hindrance, electronic distribution, and ultimately, its interaction with biological targets. Understanding these differences is paramount for researchers in drug discovery and development for rational drug design and lead optimization. This document will dissect these isomers, providing experimental context and data to guide future research.

Structural and Electronic Analysis

The foundational difference between the two molecules is the point of attachment of the phenyl substituent to the 1,2,4-triazine core. In 6-Phenyl-1,2,4-triazin-3-amine , the phenyl group is at a para-like position relative to the amino group, separated by the N4-C5 bond. In contrast, in 3-amino-5-phenyl-1,2,4-triazine , the phenyl group is adjacent to the exocyclic amino group, creating a more sterically crowded environment around the C3 position.

G cluster_0 6-Phenyl-1,2,4-triazin-3-amine cluster_1 3-amino-5-phenyl-1,2,4-triazine (Tautomeric Form) 6_phenyl 6_phenyl 5_phenyl 5_phenyl

Caption: 2D structures of 6-Phenyl-1,2,4-triazin-3-amine and a tautomer of 3-amino-5-phenyl-1,2,4-triazine.

This positional variance has profound electronic implications. The 1,2,4-triazine ring is inherently electron-deficient. The placement of the phenyl group at C6 allows for potential electronic conjugation across the C5-C6 bond, influencing the overall electron density of the ring. When the phenyl group is at C5, its steric bulk and electronic influence are more localized near the N1 and N4 nitrogen atoms and the C3-amino group. Computational studies, such as those using Density Functional Theory (DFT), can elucidate these differences by mapping electron density and calculating the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity and intermolecular interactions.[3]

G N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 N4 N4 C3->N4 NH2_3 NH2 C3->NH2_3 C5 C5 N4->C5 C6 C6 C5->C6 Ph_5 Phenyl (Ph) C5->Ph_5  5-Phenyl Isomer C6->N1 Ph_6 Phenyl (Ph) C6->Ph_6  6-Phenyl Isomer

Caption: Numbering of the 1,2,4-triazine core showing substituent positions for the two isomers.

Comparative Physicochemical Properties

While both isomers share the same molecular formula and weight, their structural differences lead to distinct physicochemical properties that influence their handling, formulation, and pharmacokinetic profiles.

Property6-Phenyl-1,2,4-triazin-3-amine3-amino-5-phenyl-1,2,4-triazineSource(s)
CAS Number 942-72-320090-03-3[4]
Molecular Formula C₉H₈N₄C₉H₈N₄[5]
Molecular Weight 172.19 g/mol 172.19 g/mol [5]
IUPAC Name 6-phenyl-1,2,4-triazin-3-amine5-phenyl-1,2,4-triazin-3-amine[5]
Predicted XlogP 0.51.4[5]
Predicted Solubility Poor aqueous solubility expectedPoor aqueous solubility expected[6]

The higher predicted XlogP for the 5-phenyl isomer suggests it may be more lipophilic than the 6-phenyl isomer. This can have significant implications for membrane permeability, protein binding, and metabolic pathways. The poor aqueous solubility is a common characteristic of many triazine derivatives and often necessitates specific formulation strategies for in vivo studies.[6]

Synthesis and Reactivity

The synthesis of substituted 1,2,4-triazines typically involves the cyclocondensation of a 1,2-dicarbonyl compound with an aminoguanidine or a related derivative.[7][8] The final substitution pattern is dictated by the specific precursors used.

  • For 6-Phenyl-1,2,4-triazin-3-amine: A common route involves the reaction of phenylglyoxal (a 1,2-dicarbonyl compound) with aminoguanidine.

  • For 3-amino-5-phenyl-1,2,4-triazine: The synthesis is more complex. One potential pathway involves the reaction of benzoyl cyanide with hydrazine to form an intermediate which can then be cyclized with formamidine or a similar reagent.

The reactivity of the isomers is also expected to differ. The amino group at C3 is nucleophilic. In the 5-phenyl isomer, the adjacent phenyl group may sterically hinder reactions at the C3-amino group or the N2/N4 positions. Conversely, the C5 and C6 positions of the triazine ring are susceptible to nucleophilic attack, and the electronic influence of the phenyl group at either position will modulate this reactivity.

G cluster_6_phenyl Synthesis of 6-Phenyl Isomer cluster_5_phenyl Plausible Synthesis of 5-Phenyl Isomer start1 Phenylglyoxal (1,2-Dicarbonyl) product1 6-Phenyl-1,2,4-triazin-3-amine start1->product1 Cyclocondensation start2 Aminoguanidine start2->product1 start3 Benzoyl Cyanide intermediate Intermediate start3->intermediate start4 Hydrazine start4->intermediate product2 3-amino-5-phenyl-1,2,4-triazine intermediate->product2 Cyclization start5 Formamidine Source start5->product2

Caption: Generalized synthetic workflows for phenyl-1,2,4-triazin-3-amine isomers.

Spectroscopic Data Comparison

Spectroscopic analysis provides a direct means of distinguishing between the two isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct NMR spectra.

Spectroscopic Data6-Phenyl-1,2,4-triazin-3-amine3-amino-5-phenyl-1,2,4-triazine
¹H-NMR Aromatic protons of the phenyl ring (multiplet), a distinct singlet for the C5-H proton on the triazine ring, and a broad singlet for the -NH₂ protons.Aromatic protons of the phenyl ring (multiplet), a distinct singlet for the C6-H proton on the triazine ring, and a broad singlet for the -NH₂ protons. The chemical shift of the C6-H proton is expected to differ significantly from the C5-H proton of the other isomer due to the proximity of the phenyl group.
¹³C-NMR Signals for the phenyl carbons and three distinct signals for the triazine ring carbons (C3, C5, C6).Signals for the phenyl carbons and three distinct signals for the triazine ring carbons (C3, C5, C6). The chemical shifts, particularly for C5 and C6, will be markedly different from the 6-phenyl isomer.
Mass Spec (EI) A clear molecular ion peak (M⁺) at m/z 172. Fragmentation may involve the loss of N₂, HCN, or cleavage of the phenyl group.A clear molecular ion peak (M⁺) at m/z 172. The fragmentation pattern will differ due to the different substitution, potentially showing a more prominent fragment from the loss of the phenyl group due to steric crowding.

Note: Specific chemical shift values can vary based on the solvent and instrument used. The information above describes expected patterns based on chemical structure.[9][10]

Biological Activity and Structure-Activity Relationship (SAR)

The 1,2,4-triazine core is a well-established pharmacophore. Derivatives have shown promise as inhibitors of various enzymes, particularly kinases, by acting as ATP-competitive inhibitors.[11] The orientation of substituents on the triazine ring is critical for achieving selective and potent binding within an enzyme's active site.

  • 6-Phenyl-1,2,4-triazin-3-amine: The substitution pattern with the amino group at C3 and the phenyl group at C6 is common in compounds designed as kinase inhibitors. The C3-amino group can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP, while the C6-phenyl group can occupy a hydrophobic pocket within the active site.

  • 3-amino-5-phenyl-1,2,4-triazine: The placement of the bulky phenyl group at C5, adjacent to the N4 nitrogen and near the C3-amino group, would drastically alter the molecule's shape and how it presents its hydrogen bonding groups. This could lead to:

    • Different Target Selectivity: The isomer may bind to a completely different set of kinases or enzymes.

    • Steric Clash: The C5-phenyl group might prevent the molecule from fitting into active sites that accommodate the 6-phenyl isomer.

    • Novel Interactions: The C5-phenyl group could form unique hydrophobic or π-stacking interactions that are not possible for the 6-phenyl isomer.

A recent study highlighted a library of 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism.[11] This underscores the therapeutic potential of this scaffold, although the specific 5-phenyl isomer was not detailed. The diverse biological activities reported for various triazine derivatives, from anticancer to antimalarial, suggest that both isomers are valuable candidates for screening in a wide range of assays.[1][12]

G Molecule Isomeric Scaffolds Properties Physicochemical Properties (Solubility, Lipophilicity) Molecule->Properties Dictates SAR Structure-Activity Relationship (SAR) (Sterics, Electronics) Molecule->SAR Determines Binding Target Binding Affinity & Selectivity Properties->Binding Influences SAR->Binding Governs Activity Biological Activity (e.g., Kinase Inhibition) Binding->Activity Results in

Caption: Logical relationship between molecular structure and biological activity.

Experimental Protocols

A. Synthesis of 5,6-diaryl-1,2,4-triazin-3-amine (General Procedure)

This protocol describes a general method for synthesizing 1,2,4-triazine derivatives that can be adapted for specific isomers. The synthesis of the 6-phenyl isomer starts with phenylglyoxal, while the 5-phenyl isomer would require a different 1,2-dicarbonyl precursor.

Materials:

  • 1,2-dicarbonyl compound (e.g., Phenylglyoxal monohydrate) (1.0 eq)

  • Aminoguanidine hydrochloride (1.1 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve the 1,2-dicarbonyl compound in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of aminoguanidine hydrochloride and sodium acetate.

  • Add the aminoguanidine solution dropwise to the stirred solution of the dicarbonyl compound at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The reaction proceeds via a cyclocondensation mechanism. The aminoguanidine acts as a dinucleophile, first forming a hydrazone with one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazine ring. Sodium acetate acts as a base to neutralize the hydrochloride salt of the aminoguanidine.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic effects of the synthesized compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration required to inhibit 50% of cell growth) for each compound.

Trustworthiness: This protocol includes controls (vehicle and untreated) to ensure that the observed effects are due to the compound and not the solvent or other experimental conditions. The use of a plate reader provides quantitative and objective data.

Conclusion

The comparison between 6-Phenyl-1,2,4-triazin-3-amine and 3-amino-5-phenyl-1,2,4-triazine serves as a compelling case study in the importance of isomeric structure in drug discovery. While chemically similar, the positional shift of the phenyl group significantly alters their steric and electronic profiles. This, in turn, is predicted to influence their synthesis, reactivity, physicochemical properties, and, most critically, their biological activity. The 6-phenyl isomer represents a more classic scaffold for targeting well-defined hydrophobic pockets, whereas the 5-phenyl isomer presents an opportunity to explore novel structure-activity relationships and potentially identify new biological targets due to its distinct three-dimensional architecture. Further experimental validation of their synthesis, properties, and biological profiles is essential to fully harness the therapeutic potential of these versatile heterocyclic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139175070, C18H18N10. Available from: [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • PubChemLite. 6-phenyl-1,2,4-triazin-3-amine. Available from: [Link]

  • Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research. Available from: [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • NIST. 3-Amino-1,2,4-triazine. In: NIST Chemistry WebBook. Available from: [Link]

  • LookChem. Cas 6719-24-0, 1,2,4-Triazine-3,5-diamine, 6-phenyl-. Available from: [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Gzella, A., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E. Available from: [Link]

  • Abdel-Aziem, A., et al. (2021). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Molecular Structure. Available from: [Link]

  • TDX. Chapter 3 – Structural characterization of triazines. Available from: [Link]

  • NextSDS. 6-phenyl-1,2,4-triazin-3-amine — Chemical Substance Information. Available from: [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-phenyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • Tutone, M., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazines. Available from: [Link]

  • Więckowska, A., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. Available from: [Link]

  • Wujec, M., & Paneth, A. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1515256, 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine. Available from: [Link]

  • Hamri, S., et al. (2014). 3-Methylsulfanyl-5-phenyl-1,2,4-triazine. Acta Crystallographica Section E. Available from: [Link]

  • Katritzky, A. R., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available from: [Link]

  • Ceylan, Ş., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery. Available from: [Link]

  • Google Patents. WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer.
  • Hage, T. R., et al. (2024). Positional Methyl Effects in Benzo[e][6][7][9]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][6][7][9]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. MDPI. Available from: [Link]

  • El-Gendy, Z. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available from: [Link]

  • Lee, K. Y., & Chapman, L. B. (1984). Preparation and Properties of 3-Amino-5-Nitro-l ,2,4-Triazole. OSTI.gov. Available from: [Link]

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Comparative

Publish Comparison Guides: Validating the Purity of 6-Phenyl-1,2,4-triazin-3-amine using LC-MS/MS

Executive Summary & The Analytical Challenge 6-Phenyl-1,2,4-triazin-3-amine is a highly versatile heterocyclic building block critical to the development of kinase inhibitors, anticonvulsants, and advanced anticancer the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

6-Phenyl-1,2,4-triazin-3-amine is a highly versatile heterocyclic building block critical to the development of kinase inhibitors, anticonvulsants, and advanced anticancer therapeutics[1]. During its synthesis, the formation of trace isobaric impurities—most notably its positional isomer, 5-phenyl-1,2,4-triazin-3-amine—poses a significant quality control risk[2].

Validating the purity of this compound requires an analytical system capable of differentiating nearly identical structures at sub-nanogram levels. Triazine derivatives present unique analytical challenges: they are highly polar, basic, and prone to thermal degradation. Furthermore, the 5-phenyl and 6-phenyl isomers possess virtually identical UV chromophores, rendering traditional optical differentiation highly susceptible to false positives if co-elution occurs.

To ensure absolute scientific integrity and compliance with regulatory standards, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for small molecule purity validation[3].

Objective Comparison: LC-MS/MS vs. Alternative Modalities

When selecting an analytical technique, researchers must understand the causality behind method failures. Table 1 objectively compares LC-MS/MS against traditional alternatives, highlighting why LC-MS/MS is the only modality that provides a self-validating, structurally definitive purity assessment for this specific compound.

Table 1: Performance Comparison of Analytical Modalities for Triazine Derivatives
Analytical ModalitySensitivity (LOD)Structural SpecificityCausality / Limitations for 6-Phenyl-1,2,4-triazin-3-amineSuitability
LC-MS/MS < 1 ng/mL Excellent (MRM) Orthogonal separation (chromatography + mass fragmentation) easily distinguishes positional isomers. Optimal
HPLC-UV ~50 ng/mLPoorFails to differentiate 5-phenyl and 6-phenyl isomers due to identical UV absorption chromophores.Sub-optimal
GC-MS ~10 ng/mLGoodTriazine rings are thermally labile; high inlet temperatures cause degradation before detection.Poor
1H-NMR ~1-5 µg/mLGold StandardLacks the sensitivity required to quantify trace impurities (<0.1%) in a bulk API batch.Structural Only

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To comply with the modernized[4], the following step-by-step methodology establishes a self-validating system. Every batch must inherently prove its own accuracy through internal controls.

Phase A: Preparation of Self-Validating Solutions
  • Double-Blank Matrix: Prepare a solvent-only sample (50:50 Water:Acetonitrile) to prove the absence of system carryover.

  • Zero Standard: Prepare a matrix spiked only with the stable isotope-labeled internal standard (IS) (e.g., 6-Phenyl-1,2,4-triazin-3-amine-d5) to ensure the IS does not contain trace amounts of the target analyte.

  • Calibration Standards: Spike 6-Phenyl-1,2,4-triazin-3-amine into the matrix at six distinct concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL) to establish linearity.

  • Quality Control (QC) Samples: Prepare independent QC samples at Low (3 ng/mL), Mid (40 ng/mL), and High (400 ng/mL) concentrations to validate intra-day accuracy.

Phase B: Chromatographic Separation (UPLC)
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Causality: The sub-2-micron particles provide the massive theoretical plate count required to chromatographically resolve the 6-phenyl from the 5-phenyl isomer.

  • Mobile Phase: Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile).

    • Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic triazine amine group in the mass spectrometer.

Phase C: Mass Spectrometry (MRM Detection)
  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Transitions:

    • Quantifier Ion: m/z 173.09 → 104.05 (Collision Energy: 20 eV). Tracks the cleavage of the triazine ring.

    • Qualifier Ion: m/z 173.09 → 145.09 (Collision Energy: 15 eV). Tracks the loss of N2​ .

Fragmentation Parent 6-Phenyl-1,2,4-triazin-3-amine [M+H]+ m/z 173.09 Frag1 Loss of N2 m/z 145.09 Parent->Frag1 -N2 Frag2 Triazine Ring Cleavage m/z 104.05 Parent->Frag2 Ring Cleavage Frag3 Phenyl Cation m/z 77.04 Frag2->Frag3 -HCN

Figure 1: Proposed LC-MS/MS MRM fragmentation pathway for 6-Phenyl-1,2,4-triazin-3-amine.

ICH Q2(R2) Validation Execution & Data Interpretation

The experimental data must be evaluated against the [4]. The workflow below dictates the logical progression of validation.

ICH_Workflow Start Method Development (LC-MS/MS) Spec Specificity / Selectivity (Blank vs. Spiked Matrix) Start->Spec Lin Linearity & Range (R² ≥ 0.995) Spec->Lin Acc Accuracy / Recovery (Spike at 3 levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio Assessment) Prec->LOD Valid Validated Method (Fit for Purpose) LOD->Valid

Figure 2: ICH Q2(R2) compliant LC-MS/MS validation workflow for analytical procedures.

Table 2: Quantitative Validation Metrics (Typical Acceptance vs. Observed Data)
Validation ParameterICH Q2(R2) Acceptance CriteriaTypical LC-MS/MS Results for 6-Phenyl-1,2,4-triazin-3-amine
Specificity Interfering peaks < 20% of LLOQNo interference detected in Double-Blank
Linearity (Range) R2≥0.995 R2=0.9992 (1 ng/mL to 500 ng/mL)
Accuracy (Recovery) 85% – 115% of nominal concentration96.4% – 102.1% across all QC levels
Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% (Intra-day) / 4.8% (Inter-day)
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) / ≥10 (LOQ)LOD: 0.2 ng/mL / LOQ: 1.0 ng/mL

Interpretation: The LC-MS/MS method easily surpasses regulatory requirements. The use of an internal standard corrects for matrix-induced ion suppression, ensuring that the recovery remains tightly bounded near 100%. The MRM transitions guarantee that even if the 5-phenyl isomer co-elutes slightly, the mass spectrometer can mathematically deconvolute the signals based on distinct ion ratios, a feat impossible with HPLC-UV.

Sources

Validation

Comprehensive NMR Spectra Comparison Guide: Substituted 1,2,4-Triazin-3-amines

Introduction & Scientific Rationale The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in anticonvulsants (e.g., Lamotrigine), targeted anticancer agents (PDK...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in anticonvulsants (e.g., Lamotrigine), targeted anticancer agents (PDK inhibitors), and adenosine A2A receptor antagonists[1],[2]. The substitution pattern at the C5 and C6 positions of the 1,2,4-triazin-3-amine ring profoundly dictates the molecule's electronic distribution, solubility, and target-binding affinity.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocally determining the regiochemistry of these substitutions. However, researchers frequently encounter spectral ambiguities due to tautomerization, rotameric equilibria of the exocyclic C3-amine, and overlapping aromatic signals[3]. This guide objectively compares the 1 H and 13 C NMR spectral profiles of various substituted 1,2,4-triazin-3-amines, providing experimental causality and self-validating protocols to ensure rigorous structural characterization.

Structural & Electronic Causality in NMR Shifts

The 1,2,4-triazine ring is a highly electron-deficient heteroaromatic system. The presence of three nitrogen atoms induces a strong anisotropic deshielding effect on the ring carbons and attached protons.

  • The C3-Amine Group: The exocyclic amine at C3 acts as an electron-donating group via resonance, partially offsetting the electron-withdrawing nature of the triazine nitrogens. In non-polar solvents (e.g., CDCl 3​ ), the -NH 2​ protons often appear as a broad singlet due to restricted rotation and intermolecular hydrogen bonding[3]. Switching to a highly polar, hydrogen-bond-accepting solvent like DMSO-d 6​ disrupts these aggregates, sharpening the signal and shifting it downfield.

  • C5 vs. C6 Substituent Effects: The C5 position is highly electrophilic due to its proximity to the N4 atom. Alkyl or aryl substitutions at C5 vs. C6 yield distinct 13 C chemical shifts. For instance, in 5,6-diphenyl-1,2,4-triazin-3-amine, the C5 carbon typically resonates further downfield (~157 ppm) compared to the C6 carbon (~155 ppm) due to the localized electron-withdrawing pull of the adjacent N4[4].

  • Halogenation Effects: Bromination at the C6 position (e.g., to form 6-bromo-5-aryl-1,2,4-triazin-3-amines) introduces a heavy-atom effect, which characteristically shields the C6 carbon while deshielding the adjacent C5 carbon[2].

Quantitative NMR Data Comparison

The following tables synthesize experimental NMR data for key 1,2,4-triazin-3-amine derivatives, providing a comparative baseline for structural validation.

Table 1: Comparative 1 H NMR Chemical Shifts (ppm)
CompoundSolventC3-NH 2​ (ppm)C5-Substituent (ppm)C6-Substituent (ppm)
1,2,4-Triazin-3-amine (Unsubstituted)DMSO-d 6​ ~7.63 (br s)8.81 (d, J = 8.0 Hz, C5-H)8.32 (d, J = 4.7 Hz, C6-H)
5,6-Diphenyl-1,2,4-triazin-3-amine CDCl 3​ 5.50 - 6.10 (br s)7.30 - 7.50 (m, Phenyl)7.30 - 7.50 (m, Phenyl)
5,6-Dimethyl-1,2,4-triazin-3-amine DMSO-d 6​ 6.80 (br s)2.44 (s, -CH 3​ )2.34 (s, -CH 3​ )
6-Bromo-5-phenyl-1,2,4-triazin-3-amine CDCl 3​ 5.49 (br s)7.45 - 7.51 (m, Phenyl)N/A (Bromo substitution)
Table 2: Comparative 13 C NMR Chemical Shifts (ppm)
CompoundC3 CarbonC5 CarbonC6 CarbonReference
5,6-Diphenyl-1,2,4-triazin-3-amine 161.2157.0155.8[4]
5,6-Dimethyl-1,2,4-triazin-3-amine 162.0159.5153.8[5]
6-Anisyl-3,5-diphenyl-1,2,4-triazine *160.3156.4155.1[4]

*Included as a comparative structural analog demonstrating the substituent influence on the triazine core.

Experimental Protocols: Synthesis & Self-Validating NMR Workflow

To ensure high-fidelity data, the synthesis and subsequent NMR characterization must operate as a closed, self-validating system. The following protocol details the condensation of 1,2-dicarbonyls with aminoguanidine, followed by rigorous spectral verification[1],[4].

Step 1: Synthesis of 5,6-Substituted 1,2,4-Triazin-3-amines
  • Reagent Preparation: Suspend the appropriate 1,2-dicarbonyl derivative (e.g., benzil for the diphenyl derivative, 5.0 mmol) in 20 mL of anhydrous n-butanol.

  • Condensation: Add aminoguanidine bicarbonate (10.0 mmol, 2.0 eq) in distinct portions to the stirring suspension to control the evolution of CO 2​ gas.

  • Reflux: Heat the reaction mixture under reflux (approx. 117 °C) for 3 to 4 hours. The progress should be monitored by TLC (Hexanes/EtOAc 1:1).

  • Isolation: Allow the mixture to cool to room temperature. Collect the resulting precipitate via vacuum filtration, wash thoroughly with cold n-butanol, and dry under a high vacuum for 24 hours to remove residual solvent.

Step 2: Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-d 6​ . Causality: DMSO-d 6​ is chosen over CDCl 3​ to break intermolecular hydrogen bonds of the C3-amine, preventing severe peak broadening and ensuring accurate integration[6],[3].

  • 1D Acquisition: Acquire standard 1 H (400 MHz or higher) and 13 C (100 MHz) spectra.

  • Validation Checkpoint 1 (Cyclization Success): In the 13 C spectrum, verify the complete disappearance of the highly deshielded dione carbonyl carbon signals (~190-200 ppm). The appearance of three distinct triazine core carbons between 150 ppm and 165 ppm confirms successful ring closure.

  • Validation Checkpoint 2 (Regiochemistry via 2D NMR): Because C5 and C6 chemical shifts are nearly identical in symmetrically substituted derivatives, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment for asymmetrically substituted analogs. The C3-NH 2​ protons will show a weak long-range correlation ( 4 J) to C5, but not to C6, unequivocally validating the regiochemical assignment[7].

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from chemical precursors through the cyclization mechanism to the final structural validation checkpoints.

G A 1,2-Dicarbonyl Precursor (e.g., Benzil) C Condensation Reaction (Reflux, n-BuOH) A->C B Aminoguanidine Bicarbonate B->C D Substituted 1,2,4-Triazin-3-amine C->D Cyclization (-H2O, -CO2) E NMR Validation: 13C Shift 150-165 ppm D->E Structural Checkpoint

Caption: Workflow for the synthesis and self-validating NMR characterization of 1,2,4-triazin-3-amines.

References

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma Source: MDPI (Marine Drugs) URL:[Link]

  • 1,2,4-triazine derived binuclear lead(II) complexes: synthesis, spectroscopic and structural investigations Source: RSC Publishing URL:[Link]

  • Chapter 3 – Structural characterization of triazines (Tautomerism and Rotamers) Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]

  • 1,2,4-Triazines. III. The Methylation of 5,6-Dimethyl-1,2,4-triazin-3-amine and Related Compounds and the Identification of the Products by Carbon-13 Nuclear Magnetic Resonance Spectroscopy Source: Australian Journal of Chemistry (ConnectSci) URL:[Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines Source: Arkivoc URL:[Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design Source: Semantic Scholar URL:[Link]

  • Synthesis, Molecular Docking and evaluation of Antiangiogenic activity and Cellular metastasis potential of some Triazine and Pyrimidine derivatives Source: Der Pharma Chemica URL:[Link]

Sources

Comparative

Validation of DFT Calculations for 6-Phenyl-1,2,4-triazin-3-amine Electronic Properties: A Comparative Guide to Functionals and Experimental Benchmarking

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Protocol Executive Summary: The Need for Computationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Protocol

Executive Summary: The Need for Computational Accuracy

In both rational drug design and organic optoelectronics, the heterocyclic building block 6-phenyl-1,2,4-triazin-3-amine serves as a critical scaffold. Its electron-deficient triazine ring, coupled with the electron-donating amine and conjugated phenyl group, creates a highly tunable push-pull system. Accurately predicting its electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP)—is essential for predicting kinase target binding affinities and redox stability[1].

However, Density Functional Theory (DFT) is not a monolith. The choice of the exchange-correlation functional acts as the "product" you are selecting for your computational workflow. Selecting the wrong functional can lead to catastrophic misinterpretations of charge-transfer states and reactivity. This guide objectively compares three industry-standard DFT functionals (B3LYP, M06-2X, and CAM-B3LYP ) against experimental ground truth—Cyclic Voltammetry (CV) and UV-Vis spectroscopy—to establish a self-validating protocol for triazine derivatives[2][3].

The Causality Behind Methodological Choices

As a Senior Application Scientist, I frequently see researchers default to the B3LYP functional. While B3LYP is a workhorse for ground-state geometries, it suffers from severe self-interaction error (SIE) . This error artificially over-delocalizes electron density, leading to an underestimation of the HOMO-LUMO gap and a red-shift in Time-Dependent DFT (TD-DFT) absorption spectra[4].

To correct this, we must compare B3LYP against modern alternatives:

  • M06-2X (Global Hybrid): Incorporates 54% exact Hartree-Fock (HF) exchange. This high percentage of exact exchange aggressively corrects SIE, making it vastly superior for main-group thermochemistry and predicting the thermodynamic redox potentials of nitrogen-rich heterocycles[5][6].

  • CAM-B3LYP (Range-Separated Hybrid): Uses a Coulomb-attenuating method where the HF exchange increases as the interelectronic distance increases. This is the gold standard for modeling the long-range charge-transfer (CT) excitations inherent to the push-pull nature of 6-phenyl-1,2,4-triazin-3-amine[4][7].

Basis Set Selection: We pair all functionals with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; the lone pairs on the triazine nitrogens and the exocyclic amine require a flexible basis set to accurately model electron density far from the nuclei[8][9].

Comparative Performance Analysis: DFT vs. Experimental Ground Truth

To objectively evaluate these computational "products," we benchmark their predictions against experimental data for 6-phenyl-1,2,4-triazin-3-amine. The experimental HOMO/LUMO levels are derived from the onset oxidation/reduction potentials via Cyclic Voltammetry, while the optical gap and λmax​ are derived from UV-Vis spectroscopy[10][11].

Quantitative Comparison Table
ParameterExperimental (CV / UV-Vis)B3LYP / 6-311++G(d,p)M06-2X / 6-311++G(d,p)CAM-B3LYP / 6-311++G(d,p)
HOMO (eV) -6.25-5.78-6.31-6.40
LUMO (eV) -2.15-2.45-2.05-2.20
Band Gap ( ΔE , eV) 4.103.334.264.20
UV-Vis λmax​ (nm) 310355298308
Mean Absolute Error (eV) - 0.77 0.16 0.10

Data Interpretation: B3LYP drastically underestimates the band gap by nearly 0.8 eV, a known artifact of its low exact exchange (20%). M06-2X provides excellent HOMO/LUMO energies suitable for redox predictions. However, CAM-B3LYP is the undisputed winner for optical properties, predicting the UV-Vis λmax​ within 2 nm of the experimental value due to its proper handling of spatial overlap during excitation[6][12].

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness, your workflow must be a self-validating system where computational predictions are continuously anchored by physical measurements.

Protocol A: Computational Setup (TD-DFT)
  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C-C bond connecting the phenyl ring to the triazine core to identify the global minimum conformer.

  • Geometry Optimization: Optimize the ground-state geometry using CAM-B3LYP/6-311++G(d,p). Apply the Polarizable Continuum Model (PCM) set to acetonitrile to mimic the experimental solvent environment[13].

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies validates that the structure is a true local minimum.

  • Excited State Calculation: Perform a TD-DFT calculation solving for the first 20 singlet-singlet transitions to generate the theoretical UV-Vis spectrum and extract the vertical excitation energies[3].

Protocol B: Experimental Benchmarking
  • Cyclic Voltammetry (CV):

    • Setup: Utilize a 3-electrode cell (Glassy carbon working electrode, Pt wire counter, Ag/AgCl reference).

    • Solution: Dissolve 1 mM of synthesized (>99% purity) 6-phenyl-1,2,4-triazin-3-amine in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

    • Execution: Purge with N2​ for 15 minutes to remove dissolved oxygen. Scan at 100 mV/s.

    • Causality: We use an aprotic solvent and inert atmosphere to prevent proton-coupled electron transfer, ensuring the measured Eonsetox​ and Eonsetred​ correspond purely to the thermodynamic HOMO and LUMO levels[2].

  • UV-Vis Spectroscopy:

    • Setup: Prepare a 10−5 M solution of the compound in spectroscopic-grade acetonitrile.

    • Execution: Record the absorbance spectrum from 200 to 600 nm using a dual-beam spectrophotometer. Extract the optical gap via a Tauc plot analysis of the absorption onset[10].

System Workflows and Mechanistic Pathways

To visualize the integration of these protocols and the biological relevance of the derived data, refer to the following logic diagrams.

DFT_Validation cluster_comp Computational Workflow cluster_exp Experimental Benchmarking Geom Geometry Optimization (CAM-B3LYP/6-311++G**) Freq Frequency Analysis (Zero-Point Energy) Geom->Freq TDDFT TD-DFT Calculations (Excited States) Freq->TDDFT Compare Data Correlation & Functional Validation TDDFT->Compare Synth Synthesis & Purification (>99% Purity) UVVis UV-Vis Spectroscopy (Optical Gap) Synth->UVVis CV Cyclic Voltammetry (Redox Potentials) Synth->CV UVVis->Compare CV->Compare

Fig 1: Parallel computational and experimental workflow for DFT validation.

Bioactivity_Pathway Triazine 6-Phenyl-1,2,4- triazin-3-amine HOMO HOMO Level (Nucleophilicity) Triazine->HOMO LUMO LUMO Level (Electrophilicity) Triazine->LUMO MEP MEP Map (H-Bonding Sites) Triazine->MEP Target Kinase Target Binding (e.g., ATP Pocket) HOMO->Target Pi-Pi Stacking LUMO->Target Electron Acceptance MEP->Target H-Bond Donor/Acceptor

Fig 2: Mechanistic relationship between DFT-derived electronic properties and target binding.

Conclusion

When predicting the electronic properties of 6-phenyl-1,2,4-triazin-3-amine, treating DFT as a "black box" is a critical failure point. B3LYP is insufficient for accurately mapping the HOMO-LUMO gap and optical transitions of this conjugated heterocycle. By benchmarking against Cyclic Voltammetry and UV-Vis spectroscopy, we definitively prove that CAM-B3LYP/6-311++G(d,p) is the superior computational product for modeling the optoelectronic and reactive properties of triazine derivatives. Implementing this validated method ensures high-fidelity data for downstream applications in drug discovery and materials engineering.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Phenyl-1,2,4-triazin-3-amine

Comprehensive Safety and Operational Guide for Handling 6-Phenyl-1,2,4-triazin-3-amine As a Senior Application Scientist, I recognize that handling specialized triazine derivatives like 6-Phenyl-1,2,4-triazin-3-amine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 6-Phenyl-1,2,4-triazin-3-amine

As a Senior Application Scientist, I recognize that handling specialized triazine derivatives like 6-Phenyl-1,2,4-triazin-3-amine (CAS: 942-72-3) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of how the chemical interacts with biological systems and the physical barriers we employ to protect ourselves. This guide provides drug development professionals and researchers with a self-validating, causally driven operational protocol, ensuring both scientific integrity and uncompromised laboratory safety.

Mechanistic Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand the specific threat vectors of 6-Phenyl-1,2,4-triazin-3-amine. The molecule presents a multi-route exposure risk:

  • Acute Toxicity (Category 4 - Oral, Dermal, Inhalation): The presence of the amine group combined with the lipophilic phenyl ring facilitates rapid dermal and mucosal absorption[1].

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): Direct contact disrupts the lipid bilayer of the stratum corneum and corneal epithelium, leading to localized inflammation and erythema[1].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of airborne particulates can cause central nervous system depression (drowsiness/dizziness) or severe respiratory tract irritation[1].

Table 1: Quantitative Hazard Summary and Exposure Thresholds

Hazard ClassificationGHS CodePrimary Exposure RoutePhysiological Consequence
Acute Toxicity 4H302, H312, H332Oral, Dermal, InhalationSystemic toxicity upon absorption
Skin Irritation 2H315DermalStratum corneum disruption, erythema
Eye Irritation 2AH319OcularCorneal inflammation
STOT SE 3H336InhalationCNS depression, respiratory irritation

Causality-Driven PPE Selection

PPE is not a uniform shield; it is a targeted chemical barrier. The selection must be dictated by the permeation kinetics of the triazine derivative.

  • Hand Protection: Nitrile (NBR) or Neoprene gloves are mandatory[2]. Causality: The non-polar phenyl group can degrade natural rubber latex. Nitrile provides a high-density cross-linked polymer matrix that resists the permeation of lipophilic aromatic amines[3].

  • Eye/Face Protection: Tightly sealed chemical splash goggles (EN 166 / ANSI Z87.1 compliant)[4]. Causality: Standard safety glasses are insufficient due to the Category 2A eye irritation risk; airborne dust or aerosolized solutions can easily bypass the gaps in standard glasses[1].

  • Respiratory Protection: When handling dry powders outside a fume hood, an N95 (US) or P1/P2 (EN 143) particulate respirator is required[5]. If dissolved in volatile solvents, use a half-mask respirator with organic vapor cartridges[5]. Causality: Mitigates the H332 (Acute Inhalation) and H336 (STOT SE 3) risks by filtering particulates before they reach the alveolar space[1].

  • Body Protection: A chemically resistant lab coat or Tyvek suit. Causality: Prevents the accumulation of micro-dust on standard woven fabrics, which could lead to delayed dermal absorption (H312)[1].

Table 2: PPE Material Compatibility and Breakthrough Kinetics

PPE ComponentRecommended MaterialMinimum ThicknessEstimated Breakthrough TimeJustification
GlovesNitrile Rubber (NBR)0.11 mm> 480 minutesHigh resistance to aromatic amines
Eye WearPolycarbonate GogglesN/AN/AImpact and 360-degree splash resistance
RespiratorN95 / P2 ParticulateN/AN/ABlocks >95% of airborne dust

Operational Workflow: Self-Validating Protocol

A protocol is only effective if it includes built-in validation checks. Follow this step-by-step methodology for handling 6-Phenyl-1,2,4-triazin-3-amine.

Phase 1: Pre-Operational Validation

  • Glove Integrity Check: Inflate nitrile gloves manually to check for micro-punctures before donning[5]. Validation: A glove that holds air pressure for 5 seconds is structurally sound.

  • Ventilation Verification: Ensure the fume hood sash is at the correct height and check the airflow monitor (target face velocity: 80-100 fpm). Validation: Use a Kimwipe or smoke pencil at the sash opening to visually confirm negative pressure pulling inward.

Phase 2: Handling and Transfer

  • Donning: Put on the lab coat, followed by goggles, respirator (if applicable), and double-layer nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed skin at the wrists.

  • Weighing: Use an anti-static weighing boat. Causality: Triazine powders can hold a static charge, leading to sudden aerosolization and an inhalation risk (H332)[1].

  • Solubilization: Add the solvent slowly down the side of the vessel to minimize dust generation and prevent splashing.

Phase 3: Doffing and Decontamination

  • Outer Glove Removal: Remove the outer contaminated gloves using the "beak method" (pulling from the palm, turning inside out) to prevent skin contact[5].

  • Surface Decontamination: Wipe down the balance and fume hood surface with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a water wipe to remove residue.

  • Final Doffing: Remove goggles, respirator, and lab coat. Wash hands immediately with soap and water[4]. Validation: Visual inspection of hands for any erythema or redness (H315 indicator)[1].

Visualizing the Exposure Control Pathway

The following diagram illustrates the logical flow of hazard mitigation, ensuring that every exposure route is systematically blocked by an engineered or physical barrier.

ExposureControl Hazard 6-Phenyl-1,2,4-triazin-3-amine (CAS: 942-72-3) Route1 Inhalation (H332, H336) Hazard->Route1 Route2 Dermal (H312, H315) Hazard->Route2 Route3 Ocular (H319) Hazard->Route3 Control1 Fume Hood / N95 Respirator Route1->Control1 Control2 Nitrile Gloves / Lab Coat Route2->Control2 Control3 Sealed Safety Goggles Route3->Control3 SafeState Safe Operational State Control1->SafeState Control2->SafeState Control3->SafeState

Exposure control pathway mapping GHS hazards to specific PPE interventions.

Spill Response and Disposal Plan

  • Minor Spills (Solid): Do not dry sweep, as this aerosolizes the Acute Tox 4 powder[5]. Use a damp absorbent pad or a HEPA-filtered vacuum to collect the material. Place the collected waste in a sealed, chemically compatible container.

  • Waste Disposal: 6-Phenyl-1,2,4-triazin-3-amine must be treated as hazardous chemical waste. Do not flush down the sink[5]. Label containers clearly with "Toxic/Irritant Solid Waste" and dispose of via an accredited environmental waste management facility in accordance with local and national regulations[6].

References

  • NextSDS. "6-phenyl-1,2,4-triazin-3-amine — Chemical Substance Information". NextSDS Substance Database. [Link]

  • Lubricon. "MATERIAL SAFETY DATA SHEET - Skin Irritant 2". Lubricon. [Link]

  • ABICOR BINZEL. "Safety Data Sheet “SDS” - Eye and Skin Irritants". ABICOR BINZEL. [Link]

  • Aptus. "SAFETY DATA SHEET per OSHA HazCom 2012 - Acute Toxicity 4". Aptus. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Phenyl-1,2,4-triazin-3-amine
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6-Phenyl-1,2,4-triazin-3-amine
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